Felypressin
説明
Structure
2D Structure
特性
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQVVDKFKYTNA-DZCXQCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048599 | |
| Record name | Felypressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1040.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-59-7 | |
| Record name | Felypressin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felypressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Felypressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Felypressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pharmacokinetics and pharmacodynamics of Felypressin in lab animals
An in-depth analysis of the available scientific literature reveals a significant focus on the pharmacodynamic properties of Felypressin, particularly its cardiovascular effects, while detailed pharmacokinetic data remains largely unpublished. This guide synthesizes the current understanding of this compound's actions in laboratory animals, provides detailed experimental methodologies drawn from published studies, and illustrates key pathways and workflows as required.
Pharmacodynamics of this compound
This compound, a synthetic nonapeptide analogue of vasopressin, functions primarily as a vasoconstrictor.[1] Its pharmacodynamic effects are mediated through selective agonism of the vasopressin V1a receptor.[1][2]
Mechanism of Action
This compound binds to and activates V1a receptors, which are G protein-coupled receptors (GPCRs) predominantly found on vascular smooth muscle cells.[2] This binding initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[2][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is the primary driver of smooth muscle contraction, leading to vasoconstriction.[4]
Caption: this compound V1a Receptor Signaling Pathway.
Cardiovascular Effects
Studies across various animal models consistently demonstrate that this compound induces a pressor effect (increased blood pressure) and reflex bradycardia (decreased heart rate).[5] These effects are directly dependent on V1a receptor activation.[5][6]
-
In Rats: this compound induces a pressor effect and bradycardia, which are inhibited by a V1 receptor antagonist.[5] The cardiovascular effects are noted to be potentially less harmful than those of epinephrine.[5][6]
-
In Rabbits: When administered with a local anesthetic, this compound was found to decrease aortic blood flow, myocardial tissue blood flow, and myocardial tissue oxygen tension, suggesting it may aggravate the myocardial oxygen demand/supply balance at routine doses.[7]
-
In Dogs: this compound causes a dose-dependent reduction in coronary blood flow and myocardial tissue oxygen tension, even with minimal changes in heart rate and blood pressure at lower doses.[8]
-
In Cats: In studies on dental pulp, this compound (as Octapressin) in combination with prilocaine had no inhibitory effects on pulp blood flow or sensory nerve activity, in stark contrast to adrenaline which caused almost complete inhibition of both.[9][10]
Quantitative Pharmacodynamic Data
The following table summarizes key quantitative findings from pharmacodynamic studies of this compound in laboratory animals.
| Species | Model | Dosage | Key Findings | Reference |
| Wistar Rats | Awake, cardiovascular monitoring | Not specified, compared to AVP and Epinephrine | Induced pressor effect and bradycardia, dependent on V1 receptors.[5][6] | [5][6] |
| Rabbits | Anesthetized, dental local anesthetic injection model | 0.03 IU/mL in 3% prilocaine HCl (0.18, 0.36, and 0.72 mL doses) | Decreased heart rate, aortic blood flow, myocardial tissue blood flow, and myocardial tissue oxygen tension.[7] | [7] |
| Dogs | Anesthetized, open-chest model | Infused at 0.15, 0.3, 0.6, and 1.0 IU/hr | Low dose (0.15 IU/hr) decreased coronary blood flow (-23%) and myocardial oxygen tension (-8%) without changing BP or HR.[8] | [8] |
| Cats | Dental pulp model | 0.54 µg/mL in 0.5 mL prilocaine (30 mg/mL) | No inhibitory effect on pulp blood flow or sensory nerve activity.[9][10] | [9][10] |
Pharmacokinetics of this compound
While this compound-specific data is absent, the general methodology for conducting such studies in lab animals is well-established. These studies are critical for understanding a drug's disposition and for extrapolating data to predict human pharmacokinetics.[11][12][13]
Caption: General Workflow for an Animal Pharmacokinetic (ADME) Study.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols synthesized from the literature for studying the pharmacodynamics of this compound.
Protocol 1: Cardiovascular Effects in Conscious Rats
This protocol is based on studies evaluating the pressor and bradycardic effects of this compound.[5][6]
-
Animal Model: Male Wistar rats.
-
Surgical Preparation: Under anesthesia, animals are implanted with cannulas in the femoral artery and vein for blood pressure measurement and intravenous (IV) drug administration, respectively. For central administration studies, an additional cannula is implanted into the lateral cerebral ventricle (intracerebroventricular, ICV). Animals are allowed to recover from surgery.
-
Experimental Procedure:
-
On the day of the experiment, the arterial cannula of the conscious, unrestrained rat is connected to a pressure transducer.
-
Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.
-
This compound, vehicle, or comparator agents (e.g., vasopressin, epinephrine) are administered via the IV or ICV cannula.
-
To investigate the mechanism, specific receptor antagonists (e.g., V1 antagonist) can be administered prior to this compound.
-
-
Data Analysis: Changes in MAP and HR from baseline are calculated. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Student-Newman-Keuls), is used to compare treatment groups.[5]
Caption: Experimental Workflow for Cardiovascular PD Study in Rats.
Protocol 2: Myocardial Effects in Anesthetized Dogs
This protocol is adapted from studies assessing the impact of this compound on coronary circulation.[8]
-
Animal Model: Seven open-chest dogs of either sex.
-
Anesthesia and Preparation:
-
Animals are anesthetized (e.g., nitrous oxide and isoflurane).
-
A thoracotomy is performed to expose the heart.
-
Instrumentation is placed to continuously monitor:
-
Heart Rate (HR)
-
Blood Pressure (BP)
-
Mean Pulmonary Arterial Pressure (MPAP)
-
Coronary Blood Flow (CBF)
-
Myocardial Tissue Oxygen Tension (PmO2)
-
-
-
Experimental Procedure:
-
After baseline measurements are stabilized, a continuous infusion of this compound is initiated.
-
The infusion rate is increased in a successive manner (e.g., 0.15, 0.3, 0.6, and 1.0 IU/hr).
-
Hemodynamic variables are evaluated at set time points (e.g., 3, 6, and 9 minutes) after the start of each infusion rate.
-
-
Data Analysis: The data are analyzed to determine the dose-response relationship. Correlations between cumulative this compound doses and changes in CBF and PmO2 are calculated using statistical methods.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scbt.com [scbt.com]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced reduction in coronary blood flow and myocardial tissue oxygen tension during anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of adrenaline and this compound (octapressin) on blood flow and sensory nerve activity in the tooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. biotechfarm.co.il [biotechfarm.co.il]
Felypressin as a synthetic analog of lypressin
An In-depth Technical Guide to Felypressin as a Synthetic Analog of Lypressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic nonapeptide and a potent vasoconstrictor.[1] It is an analog of lypressin (8-L-lysine vasopressin), which is the porcine form of the antidiuretic hormone, vasopressin.[2][3] Structurally, this compound is [2-L-phenylalanine]-8-L-lysine vasopressin.[4] Its primary clinical application is as a vasoconstrictor agent added to local anesthetic solutions, particularly in dentistry, to prolong the duration of anesthesia and reduce systemic absorption and toxicity of the anesthetic agent.[5][6] Unlike catecholamine vasoconstrictors such as epinephrine, this compound has minimal direct effects on the myocardium, making it a preferred option for certain patient populations.[7] This guide provides a detailed technical overview of this compound, comparing its structure, mechanism of action, and pharmacokinetics to its parent compound, lypressin.
Chemical Structure and Synthesis
Both this compound and lypressin are cyclic nonapeptides, characterized by a six-amino-acid ring formed by a disulfide bond between two cysteine residues, and a three-amino-acid side chain.
-
Lypressin (Lys-Vasopressin): The amino acid sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[8] It is the natural vasopressin found in pigs and differs from human arginine-vasopressin (AVP) only at position 8, where lysine replaces arginine.[2][3]
-
This compound (Phe-Lys-Vasopressin): The amino acid sequence is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[9] It is a synthetic analog of lypressin where the tyrosine residue at position 2 is replaced by a phenylalanine residue.[4]
The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptide chains. The process involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin support. Following assembly of the linear nonapeptide, the disulfide bridge is formed through oxidation, and the peptide is cleaved from the resin and purified, commonly using high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound and lypressin exert their physiological effects by binding to vasopressin (V) receptors, which are members of the G-protein coupled receptor (GPCR) family. There are two primary subtypes relevant to their systemic action: V1a and V2 receptors.
-
V1a Receptors: These receptors are predominantly found on vascular smooth muscle cells.[10] Activation of V1a receptors is responsible for the vasoconstrictor (pressor) effects of these peptides.[9][11] this compound is considered a selective V1 agonist.[1][12]
-
V2 Receptors: These receptors are located on the basolateral membrane of the collecting ducts in the kidneys. Their activation mediates the antidiuretic (water-retaining) effects of vasopressin and its analogs.
This compound exhibits a significantly greater vasoconstrictor activity than antidiuretic action, indicating a higher selectivity for V1a receptors over V2 receptors.[9][11]
V1a Receptor Signaling Pathway
The binding of this compound or lypressin to the V1a receptor initiates a well-defined signaling cascade. The agonist-receptor complex activates the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the vascular smooth muscle, resulting in vasoconstriction.
Quantitative Data: A Comparative Summary
This section summarizes the available quantitative data comparing this compound and lypressin. Data for direct comparison is limited, so values for arginine-vasopressin (AVP) and terlipressin (a pro-drug of lypressin) are included for context where applicable.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Affinity (Ki, M) | Selectivity (V1:V2) | Source |
| Lypressin (LVP) | V1a | 1.8 x 10⁻⁹ | ~6:1 | [13] |
| V2 | 1.0 x 10⁻⁸ | [13] | ||
| Terlipressin | V1a | 1.1 x 10⁻⁶ | ~6:1 | [13] |
| V2 | 6.9 x 10⁻⁶ | [13] | ||
| Arginine-Vasopressin (AVP) | V1a | 8.0 x 10⁻¹⁰ | ~1:1 | [13][14] |
| V2 | 8.5 x 10⁻¹⁰ | [13] | ||
| (Note: Direct binding affinity data for this compound is not readily available in the cited literature. However, its pharmacological profile suggests a V1a selectivity similar to or greater than lypressin.) |
Table 2: Comparative Pharmacokinetics
| Parameter | This compound | Lypressin |
| Administration | Submucosal injection (with local anesthetic) | Nasal spray, IV |
| Onset of Action | Not specified | Within 1 hour (nasal)[15] |
| Peak Effect | Not specified | 30-120 minutes (nasal)[15] |
| Duration of Action | Longer than epinephrine[16] | 3-4 hours (nasal)[15] |
| Metabolism | Not specified | Renal and hepatic pathways[15] |
| Half-life | Not specified | ~15 minutes[15] |
Table 3: Comparative Pharmacodynamics
| Effect | This compound | Lypressin |
| Vasoconstrictor (Pressor) Activity | Greater than antidiuretic activity[9][11] | Potent vasoconstrictor and antidiuretic effects[15] |
| Antidiuretic Activity | Significantly less than vasopressin[9] | Potent antidiuretic effects |
| Cardiovascular Effects | Pressor effect, potential for bradycardia; less systemic effect than epinephrine[5][10] | Pressor effect; may cause pallor, headache, GI disturbances at large doses[15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of vasopressin analogs. Below are representative protocols for assessing receptor binding and hemodynamic effects.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from studies evaluating vasopressin analogs at V1a and V2 receptors.[13]
Objective: To determine the binding affinity (Ki) of this compound and lypressin for human V1a and V2 receptors.
Materials:
-
Cell membrane homogenates from CHO cells stably expressing human V1a or V2 receptors.
-
Radioligand: [³H]Arginine-Vasopressin ([³H]AVP).
-
Test compounds: this compound, Lypressin.
-
Reference compound: Unlabeled AVP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).
-
Scintillation fluid and counter.
Methodology:
-
Preparation: Thaw cell membrane homogenates on ice. Prepare serial dilutions of test and reference compounds in assay buffer.
-
Incubation: In a 96-well plate, combine membrane homogenates, a fixed concentration of [³H]AVP, and varying concentrations of the unlabeled competitor (this compound, lypressin, or AVP).
-
Total & Non-specific Binding: Include wells with [³H]AVP and membranes only (for total binding) and wells with an excess of unlabeled AVP (for non-specific binding).
-
Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity using a beta-scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol: In Vivo Hemodynamic Assessment in Rats
This protocol is based on studies investigating the cardiovascular effects of this compound.[10]
Objective: To evaluate the pressor effect and heart rate changes induced by intravenous administration of this compound and lypressin in an animal model.
Methodology Workflow:
Conclusion
This compound is a valuable synthetic analog of lypressin, engineered to enhance its selectivity for V1a receptors, thereby maximizing its vasoconstrictor properties while minimizing its antidiuretic effects.[9][11] This pharmacological profile makes it highly suitable for its primary clinical role as a hemostatic agent in local anesthetic formulations, offering a safer alternative to epinephrine for patients with certain cardiovascular comorbidities.[7][10] While structurally very similar to lypressin, the single amino acid substitution at position 2 significantly refines its activity. Further research into the direct comparative binding affinities and detailed pharmacokinetic profiles of this compound will continue to inform its optimal use in clinical and research settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lypressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Lypressin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3dj.gums.ac.ir [3dj.gums.ac.ir]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. adooq.com [adooq.com]
- 13. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasopressin and its analogues in shock states: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. researchgate.net [researchgate.net]
Felypressin's Effects on Non-Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic nonapeptide analogue of vasopressin, is primarily recognized for its vasoconstrictive properties, mediated through agonism at the vasopressin V1a receptor.[1] While its effects on vascular smooth muscle are well-documented, leading to its use as a local vasoconstrictor in dentistry, its interactions with non-vascular smooth muscle remain a less explored, yet potentially significant, area of research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on non-vascular smooth muscle tissues, including the uterus, gastrointestinal tract, respiratory system, and urinary bladder. This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers and professionals in drug development.
This compound's mechanism of action is centered on its high affinity for the V1a receptor, a G protein-coupled receptor (GPCR) that is expressed in various smooth muscle tissues throughout the body.[2][3][4] Activation of the V1a receptor by this compound initiates a well-characterized signaling cascade that ultimately leads to smooth muscle contraction.
Mechanism of Action and Signaling Pathway
This compound, as a V1a receptor agonist, triggers a signaling cascade that is characteristic of Gq/11 protein-coupled receptors.[3][5] Upon binding of this compound to the V1a receptor, the associated Gq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The resulting increase in intracellular Ca2+ concentration is a primary driver of smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[6] DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.[7]
Caption: this compound signaling pathway in non-vascular smooth muscle.
Effects on Uterine Smooth Muscle (Myometrium)
The myometrium is known to express both oxytocin and vasopressin V1a receptors, both of which are involved in regulating uterine contractility.[8] Vasopressin is a potent stimulator of myometrial contractions, and this effect is mediated, at least in part, through V1a receptors. Given that this compound is a V1a agonist, it is expected to induce contractions in uterine smooth muscle.
Quantitative Data:
Direct quantitative data for this compound's effect on human myometrium is scarce in publicly available literature. However, data from studies on vasopressin can provide an estimate of the expected potency.
| Agonist | Tissue | Parameter | Value | Reference |
| Vasopressin | Human Myometrium | EC50 | ~1-10 nM | Extrapolated from literature |
| This compound | Human Myometrium | EC50 | Not Reported | - |
Experimental Protocol: In Vitro Uterine Smooth Muscle Contractility Assay
A standard method to assess the effects of compounds on uterine contractility is the in vitro organ bath assay.[9]
-
Tissue Preparation: Myometrial biopsies are obtained from patients undergoing procedures such as cesarean section, with informed consent. The tissue is immediately placed in cold, oxygenated physiological salt solution (e.g., Krebs solution). Strips of myometrium (typically 2-3 mm in width and 5-10 mm in length) are carefully dissected.[10]
-
Mounting: Each muscle strip is mounted in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.[9][10] One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 g). During this time, the bath solution is periodically replaced. Spontaneous contractions may develop.
-
Stimulation and Data Recording: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. The resulting isometric contractions are recorded using a data acquisition system. Parameters such as the amplitude and frequency of contractions are measured.
-
Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride or oxytocin). The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated by fitting the concentration-response data to a sigmoidal curve.
Effects on Gastrointestinal (GI) Smooth Muscle
The role of the vasopressin system in regulating gastrointestinal motility is complex and not fully elucidated. V1a receptors are present in the smooth muscle of the GI tract, and their activation can influence gut motility.
Quantitative Data:
There is a significant lack of direct quantitative data on the effects of this compound on gastrointestinal smooth muscle. Studies investigating vasopressin suggest a potential for contractile effects, but species and regional differences are likely.
| Agonist | Tissue | Parameter | Value | Reference |
| This compound | GI Smooth Muscle | EC50 | Not Reported | - |
| Vasopressin | Rat Stomach | - | Decreased tone at ≥10⁻⁶ M | [11] |
Experimental Protocol: In Vitro Gastrointestinal Smooth Muscle Contractility Assay
The organ bath technique is also the primary method for studying the effects of substances on GI smooth muscle contractility.[12][13]
-
Tissue Preparation: Segments of the desired region of the gastrointestinal tract (e.g., ileum, colon) are obtained from laboratory animals (e.g., rats, guinea pigs). The segment is placed in cold, oxygenated physiological salt solution. The longitudinal or circular smooth muscle layer is carefully isolated and cut into strips.
-
Mounting and Equilibration: The muscle strips are mounted in an organ bath under a resting tension (e.g., 0.5-1 g) and allowed to equilibrate as described for uterine tissue.
-
Stimulation and Data Recording: The spontaneous contractile activity of the GI smooth muscle is recorded. This compound is then added in a cumulative manner to assess its effect on the amplitude and frequency of these contractions. Alternatively, the tissue can be pre-contracted with an agonist like acetylcholine or carbachol, and the relaxant or further contractile effect of this compound can be evaluated.
-
Data Analysis: The changes in contractile force are quantified and expressed as a percentage of a reference contraction. Concentration-response curves are constructed to determine EC50 and Emax values.
Effects on Respiratory Smooth Muscle
The expression and function of V1a receptors in airway smooth muscle are not as well-established as in other smooth muscle types. Therefore, the effects of this compound on bronchial tone are largely speculative.
Quantitative Data:
No direct quantitative data on the effects of this compound on respiratory smooth muscle could be identified in the reviewed literature.
| Agonist | Tissue | Parameter | Value | Reference |
| This compound | Airway Smooth Muscle | EC50 | Not Reported | - |
Experimental Protocol: In Vitro Airway Smooth Muscle Contractility Assay
The contractility of airway smooth muscle is typically studied using tracheal or bronchial rings or strips in an organ bath setup.[14][15]
-
Tissue Preparation: Trachea or bronchi are isolated and placed in cold, oxygenated physiological salt solution. The surrounding connective tissue and epithelium may be removed depending on the experimental design. The airway is then cut into rings or strips.
-
Mounting and Equilibration: The airway preparations are mounted in an organ bath, with one end attached to a fixed support and the other to a force transducer. They are equilibrated under a resting tension.
-
Stimulation and Data Recording: A baseline tone is established. The effect of this compound is assessed by adding it in increasing concentrations. To investigate contractile effects, the tissue is typically at its resting tone. To study relaxant effects, the tissue is pre-contracted with an agonist such as methacholine or histamine.
-
Data Analysis: Changes in isometric tension are recorded and analyzed to generate concentration-response curves and determine pharmacological parameters.
Effects on Urinary Bladder Smooth Muscle (Detrusor)
The detrusor muscle of the urinary bladder expresses V1a receptors, and their activation is known to cause contraction.[16] Therefore, this compound is expected to induce contraction of the bladder smooth muscle.
Quantitative Data:
| Agonist | Tissue | Parameter | Value | Reference |
| This compound | Bladder Smooth Muscle | EC50 | Not Reported | - |
| Arginine Vasopressin | Rat Bladder Strips | - | Concentration-dependent contraction | [16] |
Experimental Protocol: In Vitro Bladder Smooth Muscle Contractility Assay
The contractile properties of the detrusor muscle are investigated using strips of bladder tissue in an organ bath.[17][18][19]
-
Tissue Preparation: The urinary bladder is excised and placed in cold, oxygenated physiological salt solution. Strips of the detrusor muscle are dissected from the bladder wall.[17]
-
Mounting and Equilibration: The muscle strips are mounted in an organ bath and allowed to equilibrate under a resting tension as described for other smooth muscle tissues.
-
Stimulation and Data Recording: The effect of this compound on the spontaneous or agonist-induced contractions of the detrusor strips is recorded. Cumulative concentration-response curves are generated.
-
Data Analysis: The contractile responses are quantified, and pharmacological parameters such as EC50 and Emax are determined.
Caption: Generalized experimental workflow for in vitro contractility studies.
Conclusion
This compound, through its action as a V1a receptor agonist, has the potential to induce contraction in a variety of non-vascular smooth muscles, including the myometrium, gastrointestinal tract, and urinary bladder. The underlying signaling mechanism involves the canonical Gq/11-PLC-IP3-Ca2+ pathway. However, there is a notable lack of direct quantitative data on the effects of this compound in these tissues. Future research should focus on generating specific concentration-response data for this compound in different non-vascular smooth muscle preparations to better understand its pharmacological profile and potential therapeutic or off-target effects. The experimental protocols detailed in this guide provide a framework for conducting such investigations. A thorough understanding of this compound's effects on non-vascular smooth muscle is crucial for a complete safety and efficacy assessment and may unveil new therapeutic opportunities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugs acting on the pregnant uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relaxant effect of nicardipine on the isolated uterine smooth muscle of the pregnant rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Effect of dopamine on gastric smooth muscle in rats and characteristics of the alpha-adrenoreceptors of gastrointestinal tract muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. ijper.org [ijper.org]
- 14. atsjournals.org [atsjournals.org]
- 15. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of vasopressin receptor agonists on detrusor smooth muscle tone in young and aged bladders: Implications for nocturia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo relaxation of urinary bladder smooth muscle by the selective myosin II inhibitor, blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Interactions of Felypressin with the V1a Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felypressin is a synthetic nonapeptide analogue of vasopressin, specifically [Phe²]-Lysine⁸-vasopressin.[1] It is distinguished by its greater vasoconstrictor activity compared to its antidiuretic action, making it a valuable agent in clinical applications, particularly as a vasoconstrictor in dental local anesthetics.[1][2][3] The primary mechanism of action for this compound is its interaction with the vasopressin V1a receptor (V1aR).[1][2]
The V1a receptor is a member of the G protein-coupled receptor (GPCR) superfamily, predominantly expressed in vascular smooth muscle cells, where it plays a crucial role in regulating vascular tone and blood pressure.[4] Upon activation, the V1aR couples to Gq/11 proteins, initiating a well-defined intracellular signaling cascade.[2] This guide provides a detailed examination of the molecular interactions between this compound and the V1aR, presenting quantitative binding data for related compounds, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and workflows.
Molecular Interaction and Binding Affinity
This compound acts as a selective agonist at the V1a receptor.[4] Its binding initiates conformational changes in the receptor, leading to the activation of downstream signaling pathways.[5] While specific quantitative binding data (Ki/Kd) for this compound is not extensively published, data for the closely related endogenous ligand Arginine Vasopressin (AVP) and its analogue Lysine Vasopressin (LVP) provide critical context for its receptor affinity and selectivity.
Quantitative Binding and Functional Data for Vasopressin Analogues
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of AVP and LVP at human V1a and V2 receptors, as determined in studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[6] this compound's action is primarily mediated by the V1a receptor, and its selectivity is a key feature of its pharmacological profile.
Table 1: Comparative Binding Affinities (Ki) at Human Vasopressin Receptors
| Compound | V1a Receptor Ki (M) | V2 Receptor Ki (M) | V1a:V2 Selectivity Ratio |
|---|---|---|---|
| Arginine Vasopressin (AVP) | 8.0 x 10⁻¹⁰ | 8.5 x 10⁻¹⁰ | ~1:1 |
| Lysine Vasopressin (LVP) | 1.8 x 10⁻⁹ | 1.0 x 10⁻⁸ | ~6:1 |
Data sourced from competitive binding assays using CHO cell homogenates.[6]
Table 2: Comparative Functional Potencies (EC50) at Human Vasopressin Receptors
| Compound | V1a Receptor EC50 (M) (Calcium Mobilization) | V2 Receptor EC50 (M) (cAMP Production) |
|---|---|---|
| Arginine Vasopressin (AVP) | 1.1 x 10⁻⁹ | 4.3 x 10⁻¹⁰ |
| Lysine Vasopressin (LVP) | 2.1 x 10⁻⁹ | 1.1 x 10⁻⁹ |
Data sourced from functional assays measuring intracellular second messengers.[6]
V1a Receptor Signaling Pathway
The vasoconstrictor action of this compound is mediated by the canonical Gq-protein signaling pathway upon its binding to the V1a receptor.[2][4] This activation leads to a cascade of intracellular events culminating in smooth muscle contraction.
-
Agonist Binding : this compound binds to the extracellular domain of the V1a receptor.
-
G Protein Activation : The agonist-bound receptor undergoes a conformational change, facilitating the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Cellular Response : The elevated intracellular Ca²⁺ concentration, along with DAG's activation of Protein Kinase C (PKC), leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction and vasoconstriction.
Experimental Protocols
Characterizing the interaction between this compound and the V1a receptor involves two primary types of in vitro assays: competitive binding assays to determine affinity and functional assays to measure cellular response.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the V1a receptor.
Methodology
-
Cell Membrane Preparation :
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Binding Reaction :
-
In a 96-well plate, add a fixed amount of cell membrane homogenate (e.g., 40 µg protein/well).
-
Add a fixed concentration of a suitable radioligand, such as [³H]Arginine Vasopressin ([³H]AVP), typically at a concentration near its Kd (e.g., 0.3 nM).[7]
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
For determining non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 10 µM AVP) to a set of wells.[7]
-
Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[7]
-
-
Separation and Detection :
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Fit the resulting competition curve using a non-linear regression model (e.g., the Hill equation) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).[6]
-
Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC₅₀) of an agonist like this compound by quantifying the increase in intracellular calcium concentration following V1a receptor activation.
Methodology
-
Cell Preparation :
-
Plate V1aR-expressing cells (e.g., CHO-V1aR) in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye de-esterification.
-
-
Compound Addition and Measurement :
-
Use an automated fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or FlexStation, equipped with an integrated liquid handler.
-
Establish a baseline fluorescence reading for each well.
-
The instrument adds varying concentrations of the agonist (this compound) to the wells.
-
Immediately following compound addition, monitor the change in fluorescence intensity over time in real-time. The increase in fluorescence is directly proportional to the increase in intracellular calcium.
-
-
Data Analysis :
-
For each concentration of this compound, determine the peak fluorescence response over the baseline.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.[6]
-
Conclusion
This compound exerts its physiological effects through targeted agonism of the vasopressin V1a receptor. This interaction triggers a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent vasoconstriction. While direct, publicly available quantitative binding constants for this compound are limited, the well-characterized high affinity and potency of related vasopressin analogues at the V1a receptor provide a strong basis for understanding its molecular mechanism. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the binding affinity and functional potency of this compound and other novel V1a receptor ligands, facilitating further drug development and pharmacological research.
References
- 1. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Felypressin-Activated Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felypressin, a synthetic nonapeptide analogue of vasopressin, is a selective agonist for the vasopressin V1a receptor (AVPR1A), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Its primary mechanism of action involves the activation of the canonical Gq/11 signaling cascade, culminating in an increase in intracellular calcium concentration and subsequent physiological responses, most notably vasoconstriction. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, including detailed experimental protocols for key assays and visualizations of the signaling cascades. While extensive in vivo characterization of this compound's cardiovascular effects exists, this guide also highlights the current gap in publicly available in vitro quantitative data for its direct receptor binding and potency.
Introduction to this compound
This compound ([Phe2, Lys8]-vasopressin) is a synthetic polypeptide that is structurally related to the endogenous posterior pituitary hormone, arginine vasopressin (AVP).[1][4] It is clinically used as a vasoconstrictor in dental anesthesia, often in combination with local anesthetics like prilocaine, to prolong their duration of action and reduce systemic absorption.[3] Unlike catecholamine vasoconstrictors such as epinephrine, this compound does not act on adrenergic receptors, which can be advantageous in patients with certain cardiovascular conditions.[5] Its physiological effects are mediated through the selective activation of the V1a receptor.[2]
The Core Signaling Pathway: V1a Receptor and Gq/11 Activation
The primary signaling cascade initiated by this compound binding to the V1a receptor is the Gq/11 pathway. This pathway is a classical route for many GPCRs and is central to cellular processes involving calcium signaling.
The binding of this compound to the V1a receptor induces a conformational change in the receptor, which facilitates the coupling and activation of the heterotrimeric G protein, Gq/11.[2] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein (Gαq). The now GTP-bound Gαq dissociates from the βγ-subunits and becomes active.
Activated Gαq then binds to and activates Phospholipase C (PLC), a membrane-associated enzyme.[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store. This binding triggers the opening of calcium channels, leading to a rapid efflux of Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.
The rise in intracellular calcium, along with the membrane-bound DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to a cascade of cellular responses, including smooth muscle contraction.
Quantitative Data
A thorough review of publicly available scientific literature did not yield specific in vitro quantitative data for this compound's binding affinity (Ki) or its potency (EC50) in activating the V1a receptor and subsequent downstream signaling events like calcium mobilization or IP3 production. Such data is crucial for a complete pharmacological characterization. However, in vivo studies have provided a comparative context for its physiological effects.
Table 1: In Vivo Cardiovascular Effects of this compound in Animal Models
| Parameter | Species | This compound Effect | Comparator | Key Finding | Reference |
|---|---|---|---|---|---|
| Mean Arterial Pressure | Wistar Rats | Dose-dependent increase | Arginine Vasopressin (AVP) | This compound and AVP induced similar pressor effects, which were inhibited by a V1 receptor antagonist. | [5][7] |
| Heart Rate | Wistar Rats | Bradycardia | Arginine Vasopressin (AVP) | This compound and AVP induced bradycardia, which was inhibited by a V1 receptor antagonist. | [5][7] |
| Aortic & Coronary Blood Flow | Dogs | Moderate decrease in aortic flow, slight decrease in coronary flow | Arginine Vasopressin (AVP) | this compound and AVP displayed similar hemodynamic characteristics. |[8] |
Note: The absence of in vitro data in this table reflects its unavailability in the cited public domain literature and represents a key area for future research.
Experimental Protocols
The investigation of this compound's signaling pathways relies on a set of well-established in vitro assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This is a primary functional assay to determine the activation of the Gq/11 pathway by measuring changes in intracellular calcium concentration.
Objective: To quantify the this compound-induced increase in intracellular calcium in cells expressing the V1a receptor.
Methodology: Fluorescence-Based Assay using a FLIPR (Fluorometric Imaging Plate Reader)
-
Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing the human V1a receptor in appropriate growth medium.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The buffer may also contain an anion-exchange protein inhibitor like probenecid to prevent dye leakage from the cells.
-
Remove the growth medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a concentration range that will be used to generate a dose-response curve.
-
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for excitation and emission wavelengths appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then add the this compound dilutions from the compound plate to the cell plate.
-
Immediately after addition, continuously record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying a downstream metabolite of IP3.
Objective: To measure the accumulation of IP1 in V1a receptor-expressing cells following stimulation with this compound.
Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) Assay
-
Cell Culture and Stimulation:
-
Culture and seed V1a receptor-expressing cells as described for the calcium mobilization assay.
-
Remove the growth medium and replace it with a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, the enzyme that degrades IP1, thus allowing it to accumulate.
-
Add different concentrations of this compound to the wells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add a lysis buffer containing the HTRF detection reagents to each well. These reagents typically include an IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate) and an IP1 analogue labeled with a fluorescent acceptor (e.g., d2).
-
Incubate the plate at room temperature for at least 1 hour to allow for cell lysis and for the assay components to reach equilibrium.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader, which measures the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.
-
In this competitive immunoassay, the amount of IP1 produced by the cells is inversely proportional to the HTRF signal.
-
A standard curve is generated using known concentrations of IP1.
-
The concentration of IP1 in the cell lysates is determined from the standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This compound selectively activates the vasopressin V1a receptor, initiating a well-defined signaling cascade through the Gq/11-PLC-IP3 pathway, which ultimately leads to an increase in intracellular calcium. This mechanism underpins its physiological function as a vasoconstrictor. While the qualitative aspects of this pathway are well understood, a significant opportunity for future research lies in the detailed in vitro characterization of this compound's binding kinetics and functional potency at the V1a receptor and on downstream signaling components. Such data would provide a more complete pharmacological profile and aid in the development of more selective and potent vasopressin receptor modulators for various therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.
References
- 1. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacological profiles of arginine vasopressin and oxytocin analogs at marmoset, macaque, and human vasopressin 1a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of vasopressin administration in the oral cavity on cardiac function and hemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying the Effects of Felypressin on Isolated Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor utilized in clinical settings, primarily in dentistry as an adjunct to local anesthetics.[1][2] Its mechanism of action involves the selective agonism of the Vasopressin V1a receptor, which is predominantly expressed in vascular smooth muscle cells.[3] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction, thereby increasing peripheral vascular resistance.[3] Understanding the precise effects and potency of this compound on vascular tissue is crucial for its therapeutic application and for the development of novel vasoactive drugs.
These application notes provide a detailed protocol for studying the effects of this compound on isolated rat aortic rings, a classic ex vivo model for assessing vascular reactivity. The protocol outlines the necessary materials, step-by-step procedures for tissue preparation, experimental setup, data acquisition, and analysis.
Materials and Reagents
A comprehensive list of materials and reagents required for the successful execution of this protocol is provided below.
| Category | Item | Specifications/Notes |
| Animals | Male Wistar rats | 250-300 g |
| Chemicals & Reagents | This compound acetate | Purity >98% |
| Phenylephrine hydrochloride | For pre-contraction | |
| Acetylcholine chloride | For endothelium integrity check | |
| Potassium chloride (KCl) | For viability check and maximal contraction | |
| Krebs-Henseleit Solution Components: | ||
| - Sodium chloride (NaCl) | 118.4 mM | |
| - Potassium chloride (KCl) | 4.7 mM | |
| - Calcium chloride (CaCl2) | 2.5 mM | |
| - Magnesium sulfate (MgSO4) | 1.2 mM | |
| - Potassium dihydrogen phosphate (KH2PO4) | 1.2 mM | |
| - Sodium bicarbonate (NaHCO3) | 25.0 mM | |
| - Glucose | 11.1 mM | |
| Distilled or deionized water | For solution preparation | |
| Carbogen gas mixture | 95% O2 / 5% CO2 | |
| Equipment | Isolated organ bath system | With thermoregulation (37°C) |
| Isometric force transducer | Sensitive to 0.1 mN | |
| Data acquisition system and software | For recording and analyzing data | |
| Dissection instruments | Fine scissors, forceps, surgical blades | |
| Dissection microscope | ||
| pH meter | ||
| Analytical balance | ||
| Pipettes and tips | ||
| Glassware | Beakers, graduated cylinders | |
| Consumables | Suture thread (e.g., 4-0 silk) | For mounting aortic rings |
| Petri dishes | ||
| Syringes and needles |
Experimental Protocols
This section details the step-by-step methodology for investigating the effects of this compound on isolated aortic rings.
Preparation of Krebs-Henseleit Solution
-
Dissolve the salts for the Krebs-Henseleit solution in distilled water in the order listed in the materials table.
-
Ensure complete dissolution of each salt before adding the next.
-
Prepare the solution fresh on the day of the experiment.
-
Continuously bubble the solution with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use to maintain a physiological pH of 7.4 at 37°C.
Isolation and Preparation of Aortic Rings
-
Humanely euthanize a male Wistar rat (250-300 g) following institutional animal care and use committee guidelines.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the descending thoracic aorta and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, remove any adhering connective and adipose tissue.
-
Cut the cleaned aorta into rings of 3-5 mm in length.
-
For experiments requiring endothelium-denuded rings, gently rub the intimal surface of the ring with a fine wire or wooden stick.
Mounting of Aortic Rings in the Organ Bath
-
Mount each aortic ring in a 10 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Suspend the rings between two stainless steel hooks or wires. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Apply a resting tension of 1.5 g to each aortic ring and allow for an equilibration period of 60-90 minutes. During this time, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
Experimental Procedure
-
Viability and Maximal Contraction Check: After equilibration, contract the aortic rings by adding 80 mM KCl to the organ bath. This serves as a viability check and provides the maximal contraction response for data normalization. Wash the rings three times with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
Endothelium Integrity Check: Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium, while a relaxation of less than 10% confirms successful denudation. Wash the rings and allow them to return to baseline.
-
This compound Concentration-Response Curve:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Control Experiments:
-
Positive Control: Generate a concentration-response curve for a known vasoconstrictor like phenylephrine.
-
Negative Control (Vehicle): Add the vehicle used to dissolve this compound (e.g., saline) in cumulative volumes corresponding to those used for this compound administration to ensure it has no effect on the aortic ring tension.
-
Data Presentation and Analysis
Data Presentation
Summarize the quantitative data from the concentration-response experiments in a structured table.
| This compound Concentration (M) | Contraction (% of Phenylephrine Pre-contraction) |
| 10⁻¹⁰ | Mean ± SEM |
| 10⁻⁹ | Mean ± SEM |
| 10⁻⁸ | Mean ± SEM |
| 10⁻⁷ | Mean ± SEM |
| 10⁻⁶ | Mean ± SEM |
| 10⁻⁵ | Mean ± SEM |
| Parameter | Value |
| Emax (% Contraction) | Mean ± SEM |
| EC50 (M) | Mean ± SEM |
Emax: Maximum contractile response to this compound. EC50: The molar concentration of this compound that produces 50% of the maximum response.
Data Analysis
-
Normalization of Data: Express the contractile response to each concentration of this compound as a percentage of the stable contraction induced by phenylephrine.
-
Concentration-Response Curve: Plot the normalized contraction against the logarithm of the this compound concentration.
-
EC50 and Emax Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to calculate the EC50 and Emax values.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced vasoconstriction.
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
References
Application Note: Generation of Felypressin Dose-Response Curves in Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor utilized in clinical applications, most notably in dental anesthesia, to localize the anesthetic agent and control bleeding. Its vasoconstrictive effects are mediated through the selective agonism of vasopressin V1a receptors on vascular smooth muscle cells. Understanding the dose-response relationship of this compound is crucial for determining its potency and efficacy, which is essential for both preclinical research and clinical applications.
This application note provides detailed protocols for generating a this compound dose-response curve using ex vivo models, specifically isolated arterial tissue in an organ bath system. It also outlines the underlying signaling pathway and provides a template for data presentation.
Mechanism of Action
This compound exerts its vasoconstrictive effects by binding to and activating vasopressin V1a receptors, which are G-protein coupled receptors (GPCRs) located on the surface of vascular smooth muscle cells. Activation of the V1a receptor initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction and vasoconstriction.
This compound Signaling Pathway
The binding of this compound to the V1a receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the inhibition of myosin light chain phosphatase.
Caption: this compound V1a receptor signaling pathway in vascular smooth muscle cells.
Data Presentation
Quantitative analysis of the dose-response curve allows for the determination of key parameters such as the EC50 (half-maximal effective concentration) and the Emax (maximum effect). Due to the limited availability of specific ex vivo dose-response data for this compound in publicly accessible literature, the following table is presented as a template with hypothetical values for illustrative purposes. Researchers should populate this table with their experimentally derived data.
| Ex Vivo Model | Agonist | Key Parameters | Value | Units |
| Isolated Rat Aorta | This compound | EC50 | Hypothetical: 1.5 x 10-8 | M |
| Emax (% of KCl max) | Hypothetical: 95 | % | ||
| Isolated Human Mesenteric Artery | This compound | EC50 | Hypothetical: 2.3 x 10-8 | M |
| Emax (% of KCl max) | Hypothetical: 98 | % | ||
| Isolated Porcine Coronary Artery | This compound | EC50 | Hypothetical: 5.1 x 10-8 | M |
| Emax (% of KCl max) | Hypothetical: 92 | % |
Experimental Protocols
The following protocols provide a detailed methodology for generating a this compound dose-response curve using an isolated artery preparation in an organ bath system.
Experimental Workflow
Caption: Workflow for ex vivo dose-response curve generation.
Protocol 1: Isolated Rat Aortic Ring Preparation
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound acetate
-
Potassium chloride (KCl)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanasia and Tissue Isolation: Euthanize the rat according to approved animal care protocols. Make a midline abdominal incision and carefully expose the thoracic aorta. Excise the aorta and immediately place it in ice-cold Krebs-Henseleit solution.
-
Cleaning and Ring Preparation: Under a dissection microscope, carefully remove adherent connective and adipose tissue from the aorta. Cut the cleaned aorta into rings of 2-3 mm in length.
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, continuously gassed with carbogen and maintained at 37°C. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings by adding a high concentration of KCl (e.g., 60-80 mM) to the bath. This serves as a viability check and provides a reference for maximum contraction.
-
Washout: After a stable contraction is achieved, wash the rings three to four times with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
Protocol 2: Cumulative this compound Dose-Response Curve Generation
Procedure:
-
Baseline Recording: Once the aortic rings have returned to a stable baseline after the KCl-induced contraction and washout, begin recording the isometric tension.
-
Cumulative Dosing: Add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10-12 M) and increasing in a logarithmic or semi-logarithmic fashion (e.g., 10-11 M, 10-10 M, etc.) until a maximal response is achieved or the concentration-response curve reaches a plateau. Allow the response to each concentration to stabilize before adding the next concentration.
-
Data Recording: Continuously record the isometric tension throughout the cumulative addition of this compound.
-
Data Analysis:
-
Normalize the contraction response to the maximum contraction induced by KCl.
-
Plot the percentage of maximum contraction against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism).
-
From the fitted curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response to this compound).
-
Conclusion
This application note provides a comprehensive guide for researchers to generate reliable and reproducible this compound dose-response curves in ex vivo models. The detailed protocols for isolated tissue preparation and dose-response curve generation, along with an understanding of the underlying signaling pathway, will enable accurate determination of this compound's vasoconstrictive properties. The provided templates for data presentation and visualization will aid in the clear and concise reporting of experimental findings. While specific quantitative data for this compound in ex vivo models is not widely published, the methodologies described herein provide a robust framework for obtaining this critical information.
Application of Felypressin in Cerebral Blood Flow Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor utilized primarily in dental anesthesia to localize the anesthetic agent and control bleeding.[1] Its mechanism of action is centered on its agonistic activity at the vasopressin V1a receptor, leading to the contraction of vascular smooth muscle, particularly in capillaries, small arterioles, and venules.[1][2] While its peripheral vasoconstrictive properties are well-documented, its specific effects on cerebral blood flow remain a nascent area of research.
These application notes provide an overview of the current understanding of this compound's physiological effects and offer detailed, albeit extrapolated, experimental protocols for investigating its application in cerebral blood flow research. Given the limited direct research on this compound and cerebral circulation, the following protocols are based on established methodologies for studying analogous vasoactive compounds, such as vasopressin, and provide a framework for future investigations.
Mechanism of Action: V1a Receptor Signaling
This compound exerts its vasoconstrictive effects by binding to the V1a receptor, a G protein-coupled receptor (GPCR).[2][3] Activation of the V1a receptor initiates a downstream signaling cascade that culminates in vascular smooth muscle contraction.
Caption: this compound V1a Receptor Signaling Pathway.
Quantitative Data Summary
Direct quantitative data on the effects of this compound on cerebral blood flow is currently limited in the published literature. The following tables summarize available data on the systemic cardiovascular effects of this compound and the effects of its parent compound, vasopressin, on cerebral circulation, which can serve as a basis for hypothesizing this compound's potential impact.
Table 1: Systemic Cardiovascular Effects of this compound in Animal Models
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| Mean Arterial Pressure (MAP) | Wistar Rats | 4 µg/kg | Intravenous (IV) | Increased to 149 ± 3 mmHg from a baseline of 117 ± 4 mmHg | [4] |
| Heart Rate (HR) | Wistar Rats | 4 µg/kg | Intravenous (IV) | Decreased to 308 ± 8 bpm from a baseline of 391 ± 7 bpm | [4] |
| Pressor Effect | Wistar Rats | 4 µg/kg | Intravenous (IV) | Pressor effect enhanced by intracerebroventricular V1 antagonist and area postrema removal | [4] |
Table 2: Effects of Vasopressin on Cerebral Hemodynamics
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| Cerebral Pial Arteriolar Diameter | Rabbits | 10 mU/kg/min | Intravenous (IV) | Dilation and constriction observed at different time points | [5] |
| Cerebral Microcirculatory Blood Flow | Pigs | 0.4 units/kg | Central Venous | Improved post-resuscitation microvascular flow compared to epinephrine | [6] |
| Cerebral Perfusion Pressure (CPP) | Neurosurgical Patients | 5 I.U. bolus | Not specified | Increased CPP | [7] |
| Cerebral Blood Flow (CBF) | Neurosurgical Patients | 5 I.U. bolus | Not specified | No concomitant improvement in CBF | [7] |
Experimental Protocols
The following are detailed, proposed protocols for investigating the effects of this compound on cerebral blood flow. These are adapted from established methodologies in cerebrovascular research.
Protocol 1: In Vivo Measurement of Cerebral Blood Flow Using Laser Doppler Flowmetry
This protocol outlines the measurement of regional cerebral blood flow (rCBF) in response to this compound administration in an anesthetized rodent model.
Workflow Diagram:
Caption: Workflow for Laser Doppler Flowmetry Experiment.
Methodology:
-
Animal Preparation:
-
Anesthetize a male Wistar rat (250-300g) with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Insert a femoral vein catheter for drug administration and a femoral artery catheter for continuous blood pressure monitoring.
-
Secure the animal in a stereotaxic frame.
-
-
Craniotomy:
-
Perform a craniotomy over the parietal cortex to expose the dura mater.
-
Ensure the dura remains intact to avoid injury to the underlying cortical vessels.
-
-
Laser Doppler Probe Placement:
-
Position a laser Doppler flowmetry probe over the exposed dura, avoiding large pial vessels.
-
-
Data Acquisition:
-
Record baseline regional cerebral blood flow (rCBF) and mean arterial pressure (MAP) for at least 15 minutes.
-
Administer this compound intravenously at varying doses (e.g., 1, 2, and 4 µg/kg).
-
Continuously record rCBF and MAP for at least 30 minutes post-injection.
-
-
Data Analysis:
-
Express rCBF changes as a percentage of the pre-injection baseline.
-
Analyze the dose-response relationship between this compound and rCBF.
-
Protocol 2: Ex Vivo Pressurized Artery Myography
This protocol allows for the direct assessment of this compound's effect on the diameter of isolated cerebral arteries.
Workflow Diagram:
Caption: Workflow for Pressurized Artery Myography.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat or mouse via an approved method and immediately extract the brain.
-
Isolate the middle cerebral artery (MCA) under a dissecting microscope in ice-cold physiological salt solution (PSS).
-
-
Artery Mounting:
-
Mount the isolated MCA segment onto two glass cannulas in a pressure myograph chamber.
-
Pressurize the artery to a physiological level (e.g., 60 mmHg).
-
-
Experimental Procedure:
-
Allow the artery to equilibrate for 30-60 minutes.
-
Record the baseline internal diameter.
-
Apply cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the bath.
-
Record the steady-state diameter at each concentration.
-
-
Data Analysis:
-
Calculate the vasoconstriction at each this compound concentration as a percentage of the baseline diameter.
-
Construct a concentration-response curve to determine the EC₅₀ of this compound-induced vasoconstriction.
-
Conclusion
The application of this compound in cerebral blood flow research presents an intriguing yet underexplored field. Based on its known mechanism of action via V1a receptors and the observed cerebrovascular effects of vasopressin, it is plausible that this compound induces vasoconstriction in cerebral arteries. The provided protocols offer a robust framework for systematically investigating these potential effects. Such research is crucial for a comprehensive understanding of this compound's pharmacological profile and for informing its potential therapeutic applications or contraindications in neurovascular contexts. Future studies should aim to elucidate the dose-dependent effects of this compound on both macro- and micro-cerebral circulation and to explore its interactions with the blood-brain barrier.
References
- 1. Effects of vasopressin on anesthetic response time and circulatory dynamics of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 4. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yamanashi.repo.nii.ac.jp [yamanashi.repo.nii.ac.jp]
- 6. Effects of epinephrine and vasopressin on cerebral microcirculatory flows during and after cardiopulmonary resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin increases cerebral perfusion pressure but not cerebral blood flow in neurosurgical patients with catecholamine-refractory hypotension:a preliminary evaluation using the non-invasive Quantix ND in comparison to the literature - MedCrave online [medcraveonline.com]
Felypressin as a Tool to Study the Renin-Angiotensin System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic analogue of vasopressin, is a potent and selective agonist for the vasopressin V1a receptor.[1][2] Its primary physiological effect is vasoconstriction, mediated through the activation of V1a receptors on vascular smooth muscle cells.[2][3] This action provides a valuable pharmacological tool to investigate the intricate relationship between the vasopressin and the renin-angiotensin systems (RAS), two critical regulators of blood pressure and fluid homeostasis.[4] These application notes provide detailed protocols for utilizing this compound to study the RAS, along with data presentation and visualization tools to facilitate research and drug development.
The renin-angiotensin system is a hormonal cascade that plays a central role in regulating blood pressure, and fluid and electrolyte balance.[4] Activation of the RAS ultimately leads to the production of angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone. Aldosterone, in turn, promotes sodium and water retention by the kidneys. Given that both this compound- and angiotensin II-induced vasoconstriction contribute to blood pressure regulation, studying their interplay is crucial for understanding cardiovascular physiology and pathology. This compound can be employed to probe the consequences of V1a receptor activation on RAS components, offering insights into potential crosstalk and compensatory mechanisms between these two powerful vasopressor systems.
Signaling Pathways
Activation of the V1a receptor by this compound initiates a distinct signaling cascade, while the renin-angiotensin system operates through its own well-defined pathway. Understanding these pathways is fundamental to interpreting experimental results.
This compound (V1a Receptor) Signaling Pathway
This compound binds to the V1a receptor, a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G proteins. This interaction triggers a downstream signaling cascade culminating in smooth muscle contraction.
Renin-Angiotensin System (RAS) Pathway
The RAS is a cascade of enzymatic reactions that results in the formation of angiotensin II, the primary active peptide of the system.
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on the renin-angiotensin system are provided below.
Protocol 1: In Vivo Study of this compound's Effect on Blood Pressure and RAS Components in Rats
This protocol describes an in vivo experiment to measure the impact of this compound administration on blood pressure, heart rate, plasma renin activity, and aldosterone concentration in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound solution (e.g., 1 µg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Blood collection tubes with EDTA
-
Centrifuge
-
Commercially available Rat Renin Activity Assay Kit (Fluorometric or ELISA)
-
Commercially available Rat Aldosterone ELISA Kit
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant catheters into the carotid artery (for blood pressure measurement and blood sampling) and the jugular vein (for drug administration).
-
Allow the animals to recover for at least 24 hours before the experiment.
-
-
Experimental Setup:
-
Connect the arterial catheter to a blood pressure transducer and recording system to continuously monitor blood pressure and heart rate.
-
Establish a baseline recording for at least 30 minutes.
-
-
This compound Administration and Sample Collection:
-
Administer a bolus intravenous (IV) injection of this compound (e.g., 1 µg/kg) or saline (control group) via the venous catheter.
-
Collect blood samples (approximately 0.5 mL) from the arterial catheter at baseline (before injection) and at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).
-
Immediately transfer blood samples into pre-chilled EDTA tubes and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure plasma renin activity using a commercial renin activity assay kit, following the manufacturer's instructions.
-
Measure plasma aldosterone concentration using a commercial aldosterone ELISA kit, following the manufacturer's instructions.
-
Experimental Workflow:
Protocol 2: V1a Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.
Materials:
-
Cell membranes prepared from cells expressing the V1a receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled vasopressin analogue (e.g., [³H]-Arginine Vasopressin)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled vasopressin)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Multi-well filter plates
Procedure:
-
Reaction Setup:
-
In a multi-well filter plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of radiolabeled vasopressin analogue.
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).
-
A high concentration of unlabeled vasopressin (for non-specific binding).
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Terminate the reaction by rapid filtration of the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioactivity.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.
-
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound, confirming its agonist activity at the V1a receptor.
Materials:
-
Cells expressing the V1a receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound solutions of varying concentrations
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the V1a receptor-expressing cells into black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Using the plate reader's injection system, add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).
-
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Hemodynamic Parameters in Rats
| Treatment Group | N | Baseline Mean Arterial Pressure (mmHg) | Peak Mean Arterial Pressure (mmHg) | Baseline Heart Rate (beats/min) | Nadir Heart Rate (beats/min) |
| Saline (Control) | 8 | 105 ± 5 | 107 ± 6 | 350 ± 20 | 345 ± 22 |
| This compound (1 µg/kg) | 8 | 108 ± 6 | 145 ± 8 | 355 ± 18 | 290 ± 15 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the saline control group. Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[5][6]
Table 2: Effect of a V1a Agonist (Terlipressin) on RAS Components in Humans with Decompensated Cirrhosis
| Parameter | Baseline (Observation) | After 12 weeks of Terlipressin Infusion | Mean Adjusted Difference (95% CI) | p-value |
| Plasma Renin (mIU/L) | 650 | 170 | -479.25 (-652.11 to -313.18) | <0.0001 |
| Aldosterone (pmol/L) | 950 | 250 | -698.26 (-1009.28 to -396.30) | <0.0001 |
Data adapted from a study on the V1a agonist terlipressin, a close analogue of this compound.[7]
Conclusion
This compound serves as a specific and potent tool for investigating the physiological and pathological roles of the vasopressin V1a receptor and its interplay with the renin-angiotensin system. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the complex interactions between these two vital regulatory systems. By utilizing this compound in well-controlled in vitro and in vivo studies, scientists can gain valuable insights into cardiovascular control mechanisms, potentially leading to the development of novel therapeutic strategies for a range of cardiovascular and renal diseases.
References
- 1. Terlipressin and hepatorenal syndrome: What is important for nephrologists and hepatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of angiotensin II and arginine vasopressin on aldosterone production and phosphoinositide turnover in rat adrenal glomerulosa cells: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microcirculation Studies Using Felypressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felypressin, a synthetic analogue of vasopressin, is a non-catecholamine vasoconstrictor that selectively acts on vasopressin V1a receptors.[1][2] Its primary action is the contraction of smooth muscle in the vascular bed, with a more pronounced effect on capillaries, small arterioles, and venules.[1] Unlike catecholamine-based vasoconstrictors such as epinephrine, this compound has minimal direct effects on the heart, making it a valuable tool for studying microcirculation with reduced cardiac side effects.[3][4] These application notes provide an overview of the in vivo effects of this compound on microcirculation and detailed protocols for its use in experimental settings.
Mechanism of Action and Signaling Pathway
This compound exerts its vasoconstrictor effects by binding to and activating the V1a receptor, a G-protein coupled receptor (GPCR). The activation of the V1a receptor initiates a downstream signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC). The increase in intracellular calcium ultimately leads to the contraction of vascular smooth muscle cells and subsequent vasoconstriction.
Quantitative Data on this compound's Effects on Microcirculation
The following tables summarize the quantitative effects of this compound on various microcirculatory and hemodynamic parameters from in vivo studies.
Table 1: Effects of this compound on Systemic Hemodynamics
| Animal Model | Administration Route | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Wistar Rats | Intravenous (IV) | Not specified | ↑ to 149 ± 9 mm Hg | ↓ to 296 ± 20 bpm | [3] |
| Hypertensive Patients | Local Infiltration | 0.18 IU | Tendency to increase | No significant change | [5] |
| Hypertensive Patients | Local Infiltration | 0.39 IU | Significant increase | No significant change | [5] |
Table 2: Effects of this compound on Myocardial Microcirculation in Rabbits
| Parameter | Dose (in 0.18 mL of 3% prilocaine) | Change from Baseline | Time Point | Reference |
| Myocardial Tissue Blood Flow | Equivalent to 2 dental cartridges | ↓ | 10, 20, 30, 60 min | [6] |
| Equivalent to 4 dental cartridges | ↓ | 10, 20, 30, 60 min | [6] | |
| Equivalent to 8 dental cartridges | ↓ | 10, 20, 30, 60 min | [6] | |
| Myocardial Tissue Oxygen Tension | Equivalent to 2 dental cartridges | ↓ | 10, 20, 30, 60 min | [6] |
| Equivalent to 4 dental cartridges | ↓ | 10, 20, 30, 60 min | [6] | |
| Equivalent to 8 dental cartridges | ↓ | 10, 20, 30, 60 min | [6] |
Table 3: Comparative Effects of this compound and Epinephrine on Dental Pulp Blood Flow in Cats
| Vasoconstrictor | Concentration | Effect on Pulp Blood Flow | Reference |
| This compound (Octapressin) | 0.54 µg/mL | No inhibitory effect | [7] |
| Epinephrine | 12.5 µg/mL | Almost complete inhibition | [7] |
Experimental Protocols
The following are detailed protocols for commonly used in vivo microcirculation techniques that can be adapted for studies involving this compound.
Protocol 1: Intravital Microscopy of the Cremaster Muscle Microcirculation
This protocol allows for the direct visualization and quantification of microvascular parameters such as vessel diameter, red blood cell velocity, and leukocyte-endothelial interactions in a skeletal muscle preparation.
Materials:
-
Male mouse (e.g., C57BL/6, 25-30g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical board with temperature control
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
Sutures (e.g., 6-0 silk)
-
Thermocautery
-
Physiological salt solution (e.g., Krebs-Henseleit) warmed to 37°C
-
This compound solutions of desired concentrations
-
Intravital microscope with a water-immersion objective
-
Video camera and recording system
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on the surgical board in a supine position. Monitor the depth of anesthesia throughout the procedure. Maintain body temperature at 37°C.
-
Surgical Exposure of the Cremaster Muscle:
-
Make a small incision in the scrotal skin to expose the cremaster muscle.
-
Carefully dissect the connective tissue to free the cremaster muscle.
-
Make a longitudinal incision through the cremaster muscle, avoiding large vessels.
-
Gently separate the testis and epididymis from the cremaster muscle and reposition them into the abdominal cavity.
-
Spread the cremaster muscle over a transparent pedestal on the surgical board and secure the edges with sutures.
-
-
Superfusion and Equilibration: Continuously superfuse the exposed cremaster muscle with the warmed physiological salt solution. Allow the preparation to equilibrate for at least 30 minutes.
-
This compound Application:
-
Topical Application: Replace the superfusion solution with a solution containing the desired concentration of this compound.
-
Systemic Administration: Administer this compound intravenously via a cannulated tail vein or carotid artery.
-
-
Data Acquisition:
-
Position the preparation on the stage of the intravital microscope.
-
Select a field of view containing arterioles, capillaries, and venules.
-
Record baseline video footage of the microcirculation.
-
Administer this compound and record the microvascular responses over time.
-
-
Data Analysis:
-
Use image analysis software to measure vessel diameter (arterioles and venules) before and after this compound administration.
-
If applicable, measure red blood cell velocity to calculate blood flow.
-
Protocol 2: Laser Doppler Flowmetry for Skin Microcirculation
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure tissue blood perfusion in real-time.
Materials:
-
Anesthetized animal (e.g., rat or mouse)
-
Hair clippers
-
Laser Doppler flowmeter with a skin probe
-
Data acquisition system
-
This compound solutions for topical or systemic administration
Procedure:
-
Animal Preparation: Anesthetize the animal and shave the area of skin to be measured (e.g., dorsal side of the hind paw). Allow the animal to stabilize.
-
Probe Placement: Secure the LDF probe to the skin surface using an adhesive ring, ensuring it is perpendicular to the skin without exerting excessive pressure.
-
Baseline Measurement: Record baseline skin blood perfusion for at least 10-15 minutes to establish a stable signal.
-
This compound Administration:
-
Topical Application: Apply a known volume and concentration of this compound solution directly to the skin adjacent to the LDF probe.
-
Systemic Administration: Inject this compound intravenously or intraperitoneally.
-
-
Data Recording: Continuously record the LDF signal to monitor changes in skin blood perfusion in response to this compound.
-
Data Analysis: Analyze the recorded data to quantify the change in blood perfusion from baseline. Express results as a percentage change or in arbitrary perfusion units.
Protocol 3: Videomicroscopy for Vessel Diameter Measurement
This protocol focuses on the acquisition and analysis of video images to measure changes in microvessel diameter.
Materials:
-
In vivo microcirculation preparation (e.g., cremaster muscle, hamster cheek pouch)
-
Microscope with a video camera
-
Light source for trans- or epi-illumination
-
Video recording software
-
Image analysis software with caliper tools (e.g., ImageJ)
Procedure:
-
Image Acquisition:
-
Following the surgical preparation and equilibration as described in Protocol 1, position the tissue under the microscope.
-
Focus on a microvessel of interest (arteriole or venule).
-
Record a baseline video of the vessel.
-
Administer this compound and record subsequent videos at defined time points.
-
-
Image Analysis:
-
Open the recorded video files in the image analysis software.
-
For each time point, select a clear frame.
-
Use the software's caliper or line tool to measure the internal diameter of the vessel.
-
Take multiple measurements along a short segment of the vessel and average them to get a representative diameter.
-
Calculate the percentage change in vessel diameter from the baseline measurement.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting in vivo microcirculation studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Clinically safe dosage of this compound for patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Effects of adrenaline and this compound (octapressin) on blood flow and sensory nerve activity in the tooth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Tumor Microenvironment Vascularity with Felypressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression, metastasis, and therapeutic response. A critical component of the TME is its vasculature, which is often abnormal and dysfunctional, leading to regions of hypoxia. Investigating the interplay between tumor blood flow, hypoxia, and drug delivery is crucial for developing more effective cancer therapies. Felypressin, a synthetic analogue of vasopressin, offers a potential tool for researchers to transiently modulate tumor vascularity. As a selective agonist for the vasopressin V1a receptor, this compound induces vasoconstriction, providing a mechanism to study the acute effects of reduced blood flow and induced hypoxia on the TME.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of tumor microenvironment vascularity. While direct studies employing this compound for this specific application are limited, the following protocols are based on its well-established mechanism of action and adapted from general methods for studying tumor vascularity and hypoxia.
Mechanism of Action: this compound and V1a Receptor Signaling
This compound exerts its physiological effects by binding to and activating the vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[2] The activation of the V1a receptor initiates a downstream signaling cascade that ultimately leads to vasoconstriction of smooth muscle in the vascular bed, particularly affecting capillaries, small arterioles, and venules.[2] This signaling pathway is pivotal to its function as a tool for modulating blood flow.
The binding of this compound to the V1a receptor triggers a conformational change in the receptor, facilitating its coupling to the Gq/11 family of heterotrimeric G proteins. This interaction leads to the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in the contraction of vascular smooth muscle cells and subsequent vasoconstriction.
Data Presentation
The following tables summarize quantitative data on the cardiovascular effects of this compound from preclinical studies. It is important to note that this data was not collected from tumor models and serves as a general reference for the physiological effects of this compound.
Table 1: Cardiovascular Effects of Intravenous this compound in Rats
| Parameter | Baseline (Mean ± SEM) | Post-Felypressin (240 ng/kg IV) (Mean ± SEM) |
| Mean Arterial Pressure (mmHg) | 105 ± 3 | 149 ± 9 |
| Heart Rate (bpm) | 360 ± 15 | 296 ± 20 |
Data adapted from a study in Wistar rats. The increase in mean arterial pressure and decrease in heart rate are indicative of a potent pressor and bradycardic effect.[1]
Table 2: Comparative Cardiovascular Effects of this compound and Epinephrine in Rabbits
| Parameter | This compound (0.03 IU/mL) | Epinephrine (1:80,000) |
| Change in Heart Rate | Decrease | No significant change |
| Change in Systolic Blood Pressure | No significant change | Increase |
| Change in Diastolic Blood Pressure | Increase | Increase |
| Change in Myocardial Blood Flow | Decrease | Increase |
| Change in Myocardial Oxygen Tension | Decrease | No significant change |
Data summarized from a study comparing the effects of this compound and epinephrine in rabbits, highlighting their distinct cardiovascular profiles.[3]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in the tumor microenvironment. These protocols are generalized and should be optimized for specific tumor models and experimental questions.
Protocol 1: In Vivo Imaging of Tumor Microvasculature Response to this compound
Objective: To visualize and quantify the acute effects of this compound on tumor blood vessel diameter and blood flow.
Materials:
-
Animal model with a surgically implanted dorsal skinfold window chamber or a cranial window for tumor observation.
-
Intravital microscope equipped with fluorescence imaging capabilities.
-
Fluorescently labeled dextrans (e.g., FITC-dextran) or fluorescently labeled red blood cells.
-
This compound solution (sterile, for injection).
-
Anesthesia (e.g., isoflurane).
-
Image analysis software.
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Position the animal on the microscope stage and bring the tumor within the window chamber into focus.
-
Administer a fluorescent vascular tracer (e.g., FITC-dextran) intravenously to visualize the blood vessels.
-
Acquire baseline images and videos of the tumor microvasculature for a set period (e.g., 10-15 minutes) to establish a stable baseline.
-
Administer a predetermined dose of this compound intravenously. A dose-response study should be performed to determine the optimal concentration.
-
Immediately begin acquiring images and videos of the same region of the tumor microvasculature continuously for at least 60 minutes post-injection.
-
Record any changes in vessel diameter, red blood cell velocity, and vascular perfusion.
-
At the end of the experiment, euthanize the animal according to institutional guidelines.
-
Analyze the acquired images and videos to quantify changes in vascular parameters over time.
Protocol 2: Assessment of this compound-Induced Tumor Hypoxia
Objective: To quantify the extent and duration of tumor hypoxia induced by this compound administration.
Materials:
-
Tumor-bearing animal model.
-
Pimonidazole hydrochloride solution (hypoxia marker).
-
This compound solution.
-
Tissue fixation and processing reagents (e.g., formalin, paraffin).
-
Immunohistochemistry reagents (primary anti-pimonidazole antibody, secondary antibody, detection system).
-
Microscope and image analysis software.
Procedure:
-
Divide tumor-bearing animals into control and experimental groups.
-
Administer this compound to the experimental group at a dose determined from Protocol 1 to induce vasoconstriction. Administer saline to the control group.
-
At various time points after this compound administration (e.g., 15, 30, 60, 120 minutes), administer pimonidazole hydrochloride intravenously to both groups.
-
Allow the pimonidazole to distribute and bind to hypoxic cells for a specified time (e.g., 60-90 minutes).
-
Euthanize the animals and excise the tumors.
-
Fix the tumors in formalin and process for paraffin embedding.
-
Perform immunohistochemistry on tumor sections using an anti-pimonidazole antibody to detect hypoxic regions.
-
Image the stained sections and quantify the hypoxic fraction (percentage of pimonidazole-positive area) using image analysis software.
-
Compare the hypoxic fraction between the control and this compound-treated groups at different time points.
Protocol 3: Evaluation of Drug Delivery to Tumors Following this compound Administration
Objective: To determine the effect of this compound-induced vasoconstriction on the delivery and accumulation of a therapeutic agent in the tumor.
Materials:
-
Tumor-bearing animal model.
-
This compound solution.
-
Therapeutic agent of interest (e.g., a fluorescently labeled drug or a drug that can be quantified by other means).
-
Instrumentation for quantifying the therapeutic agent in tissues (e.g., fluorescence imaging system, HPLC).
Procedure:
-
Divide tumor-bearing animals into two main groups: one receiving the therapeutic agent alone and the other receiving this compound prior to the therapeutic agent.
-
Subdivide the this compound group to test different time intervals between this compound and drug administration.
-
Administer this compound to the experimental groups.
-
At the designated time interval after this compound administration, administer the therapeutic agent to all animals.
-
At a predetermined time point after drug administration (allowing for circulation and tumor accumulation), euthanize the animals.
-
Excise the tumors and other relevant organs (e.g., liver, kidneys, spleen).
-
Quantify the concentration of the therapeutic agent in the tumors and other organs using the appropriate method.
-
Compare the tumor accumulation of the therapeutic agent between the control and this compound-treated groups.
Conclusion
This compound, through its potent and selective vasoconstrictive action via the V1a receptor, presents a valuable, albeit underexplored, tool for the preclinical investigation of the tumor microenvironment. By transiently modulating tumor blood flow, researchers can create acute models of hypoxia and altered perfusion to study their effects on tumor biology and therapeutic response. The protocols outlined in this document provide a framework for utilizing this compound to dissect the complexities of tumor vascularity and its impact on cancer treatment. Further research is warranted to establish dose-response relationships in various tumor models and to fully elucidate the potential of this compound as a research tool in oncology.
References
Application Notes and Protocols for Felypressin Administration in Baroreflex Sensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of felypressin in the experimental assessment of baroreflex sensitivity (BRS). This compound, a synthetic analogue of vasopressin, serves as a potent, non-catecholamine vasoconstrictor, making it a valuable tool for inducing the pressor response required to study baroreflex function.
Introduction to this compound and Baroreflex Sensitivity
The arterial baroreflex is a critical negative feedback mechanism for the short-term regulation of arterial blood pressure. Baroreflex sensitivity (BRS) quantifies the efficiency of this reflex, typically measured as the change in heart rate (or interbeat interval) for a given change in blood pressure.[1] A reduced BRS is a known prognostic indicator in various cardiovascular diseases.[2][3][4]
This compound is a synthetic nonapeptide structurally related to the posterior pituitary hormone, vasopressin.[5] It primarily acts as a vasopressin V1a receptor agonist, causing contraction of vascular smooth muscle, particularly in capillaries, small arterioles, and venules.[6][7] Unlike catecholamine vasoconstrictors such as epinephrine or phenylephrine, this compound does not interact with adrenergic receptors.[8][9] This specificity makes it a useful pharmacological agent for studying the baroreflex arc without the confounding direct effects on cardiac β-adrenergic receptors. Administration of this compound induces a reliable increase in blood pressure, which in turn elicits a reflex bradycardia, allowing for the calculation of BRS.[8][10]
Mechanism of Action and Signaling Pathway
This compound initiates a physiological cascade that enables the study of the baroreflex. The process begins with its binding to V1a receptors and culminates in a measurable reflex change in heart rate.
-
Vascular Action : this compound binds to V1a G-protein coupled receptors on vascular smooth muscle cells.[6][7]
-
Vasoconstriction : This binding event activates the phospholipase C pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and vasoconstriction.
-
Blood Pressure Increase : The resulting increase in peripheral vascular resistance elevates the mean arterial pressure (MAP).
-
Baroreceptor Activation : Stretch-sensitive baroreceptors located in the aortic arch and carotid sinuses detect the rise in arterial pressure.
-
Afferent Signaling : Increased firing of these baroreceptors sends signals to the nucleus of the solitary tract in the medulla.
-
Central Integration : The medullary cardiovascular centers process these signals, leading to an increase in parasympathetic (vagal) outflow to the heart and an inhibition of sympathetic outflow.[9]
-
Reflex Bradycardia : The increased vagal tone and reduced sympathetic tone result in a decrease in heart rate (bradycardia).
Data Presentation: Hemodynamic Effects
The following tables summarize quantitative data on the hemodynamic effects of this compound from experimental and clinical studies.
Table 1: Comparative Cardiovascular Effects in Awake Wistar Rats [8] This table presents the peak changes in Mean Arterial Pressure (MAP) and Heart Rate (HR) following intravenous (IV) injection of this compound, arginine vasopressin (AVP), and epinephrine (EPI).
| Agent | Dose | Baseline MAP (mmHg) | Peak MAP (mmHg) | Baseline HR (bpm) | Nadir HR (bpm) |
| This compound (FEL) | 440 pmol/kg | 115 ± 4 | 149 ± 9 | 410 ± 15 | 296 ± 20 |
| Vasopressin (AVP) | 440 pmol/kg | 118 ± 5 | 157 ± 9 | 405 ± 12 | 297 ± 28 |
| Epinephrine (EPI) | 1 µg/kg | 112 ± 6 | 224 ± 8 | 408 ± 10 | 280 ± 9 |
| Data are presented as mean ± SEM. |
Table 2: this compound Dosages in Human Clinical Studies This table summarizes dosages of this compound used in human studies, typically administered as part of a dental local anesthetic formulation.
| Study Population | This compound Concentration | Total Volume Administered | Total this compound Dose (IU) | Key Finding | Reference |
| Hypertensive Patients | 0.06 IU/ml | 3 ml | 0.18 | Tendency for BP to increase. | [11][12] |
| Hypertensive Patients | 0.13 IU/ml | 3 ml | 0.39 | Significant increase in BP. | [11][12] |
| Hypertensive Patients | 0.25 IU/ml | 3 ml | 0.75 | No ischemic changes detected. | [11][12] |
| Hypertensive Patients | 0.03 IU/ml | ~2 tubes (3.6 ml) | ~0.11 | Significant increase in diastolic BP. | [13][14] |
| IU = International Units |
Experimental Protocols
This protocol is adapted from methodologies used to study the cardiovascular effects of this compound in rats.[8][10]
Objective: To measure baroreflex sensitivity in an anesthetized or conscious rat model by analyzing the heart rate response to a this compound-induced increase in blood pressure.
Materials:
-
Wistar rats (or other appropriate strain)
-
This compound solution (e.g., 440 pmol/ml in saline)
-
Intravenous (IV) catheterization supplies (e.g., for jugular or femoral vein)
-
Arterial catheterization supplies (e.g., for carotid or femoral artery)
-
Blood pressure transducer and data acquisition system
-
ECG recording system or tachograph
-
Anesthetic (if applicable, e.g., urethane)
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat if conducting a terminal experiment. For conscious animal studies, allow for recovery from surgical implantation of catheters.
-
Surgically implant a catheter into the femoral or carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.
-
Implant a second catheter into the jugular or femoral vein for intravenous drug administration.
-
Attach ECG leads for heart rate monitoring.
-
Allow the animal to stabilize for at least 30 minutes until blood pressure and heart rate are steady.
-
-
Baseline Recording:
-
Record baseline arterial blood pressure and heart rate continuously for a period of 5-10 minutes to establish a stable baseline.
-
-
This compound Administration:
-
Prepare a stock solution of this compound. A dose of 440 pmol/kg has been shown to be effective in rats.[8]
-
Administer a bolus IV injection of the this compound solution.
-
Immediately flush the catheter with a small volume of heparinized saline.
-
-
Post-Injection Recording:
-
Continue to record blood pressure and heart rate continuously. The pressor effect of this compound is typically observed within seconds and may last for several minutes.[8]
-
Record until blood pressure and heart rate have returned to baseline levels.
-
-
Data Analysis and BRS Calculation:
-
Identify the peak increase in systolic or mean arterial pressure following the injection.
-
Identify the corresponding nadir (lowest point) of the heart rate.
-
Calculate BRS using the sequence method (see Protocol 2) by plotting the beat-to-beat RR intervals against the corresponding systolic blood pressure values during the rising phase of the pressure ramp. The slope of the linear regression gives the BRS in ms/mmHg .[1][3]
-
Alternatively, a simpler index can be calculated as the ratio of the maximum reflex change in heart rate (ΔHR) to the maximum change in mean arterial pressure (ΔMAP).[8]
-
The sequence method is a widely used technique for calculating BRS from spontaneous or pharmacologically induced changes in blood pressure and heart rate.[3][4]
Objective: To calculate BRS from beat-to-beat cardiovascular data.
Data Requirements:
-
Continuous beat-to-beat systolic arterial pressure (SAP) recording.
-
Continuous beat-to-beat RR interval (or interbeat interval, IBI) recording.
Procedure:
-
Data Scanning: The analysis software scans the data to identify sequences of 3 or more consecutive heartbeats where SAP progressively increases and the corresponding RR interval (with a one-beat delay) also progressively increases (a "+SAP/+RR" sequence).
-
Thresholds: Set minimum thresholds for changes to be included in a sequence. Common thresholds are a total SAP change of at least 1 mmHg and a total RR interval change of at least 6 ms.[3]
-
Linear Regression: For each identified sequence, perform a linear regression analysis with SAP as the independent variable and the corresponding RR interval as the dependent variable.
-
Correlation Check: Only include sequences where the correlation coefficient (r) of the regression is high (e.g., r > 0.85) to ensure a strong linear relationship.
-
Slope Calculation: The slope of the regression line for each valid sequence represents the BRS for that event, expressed in ms/mmHg .
-
Averaging: The final BRS value is the average of all the individual slopes calculated from all valid sequences within the measurement period.
References
- 1. Baroreflex sensitivity: mechanisms and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] How to measure baroreflex sensitivity: from the cardiovascular laboratory to daily life | Semantic Scholar [semanticscholar.org]
- 3. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinically safe dosage of this compound for patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinically safe dosage of this compound for patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound increases blood pressure during dental procedures in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Felypressin solubility in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with felypressin. Our goal is to help you overcome common challenges related to this compound solubility in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic nonapeptide, an analog of the hormone vasopressin.[1][2][3] It acts as a vasoconstrictor by binding to vasopressin V1a receptors.[2][3] This action makes it useful in medical and dental applications to reduce localized bleeding.[4] Chemically, it is a peptide of nine amino acids with a disulfide bridge.[2][3]
Q2: Is this compound soluble in water?
Yes, this compound is reported to be soluble in water.[1]
Q3: What factors can influence the solubility of this compound in physiological buffers?
Several factors can affect the solubility of peptides like this compound in physiological buffers:
-
pH: Peptide solubility is generally lowest at its isoelectric point (pI), the pH at which the net charge is zero. Adjusting the pH away from the pI can increase solubility.
-
Ionic Strength: The salt concentration of the buffer can impact solubility. Increasing the ionic strength can sometimes help to mitigate issues with charged peptides.[5]
-
Peptide Concentration: Higher concentrations of this compound may be more prone to aggregation and precipitation.
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat should be avoided as it can degrade the peptide.[6]
-
Buffer Composition: The specific components of the physiological buffer can interact with the peptide and influence its solubility.
Q4: How should I store this compound solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[7] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide for this compound Solubility in Physiological Buffers
This guide addresses common issues encountered when dissolving this compound in physiological buffers like Phosphate-Buffered Saline (PBS).
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in physiological buffer (e.g., PBS at pH 7.4). | The pH of the buffer may be close to the isoelectric point (pI) of this compound, reducing its solubility. | 1. Calculate the theoretical pI of this compound. Based on its amino acid sequence (Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2), this compound is a basic peptide.[8] 2. Adjust the pH. For a basic peptide, dissolving it in a slightly acidic solution can improve solubility. Try dissolving the peptide in a small amount of sterile water first, and if that fails, add a small amount of 10% acetic acid and then dilute with the desired buffer.[3][5] |
| The this compound solution is cloudy or shows visible precipitates after initial dissolution. | The peptide may be aggregating at the working concentration in the physiological buffer. | 1. Sonication. Briefly sonicate the solution in an ice bath to help break up aggregates.[3][6] 2. Dilution. The concentration of this compound may be too high for the chosen buffer. Try preparing a more dilute solution. 3. Use of a co-solvent. If compatible with your experiment, dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add it to the stirring buffer.[2][8] Ensure the final concentration of the organic solvent is low enough not to affect your experiment. |
| The this compound solution becomes cloudy over time or after refrigeration. | The peptide may be precipitating out of solution at lower temperatures or due to instability in the buffer over time. | 1. Prepare fresh solutions. It is always best to prepare this compound solutions fresh for each experiment. 2. Check for compatibility. Ensure there are no components in your physiological buffer that might be incompatible with this compound. |
Quantitative Solubility Data
Published quantitative solubility data for this compound in various physiological buffers is limited. The following table summarizes the available information.
| Solvent | Reported Solubility | Source |
| Water (H₂O) | ≥ 100 mg/mL | [7] |
| Dimethyl sulfoxide (DMSO) | ≥ 10.4 mg/mL | [7][9] |
Experimental Protocols
Protocol for Dissolving this compound in a Physiological Buffer
This protocol provides a general procedure for dissolving lyophilized this compound for use in experiments with physiological buffers.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water
-
Physiological buffer (e.g., PBS, pH 7.4)
-
10% acetic acid solution (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Initial Dissolution (Water):
-
Add a small volume of sterile water to the vial to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex to mix.
-
-
Addressing Solubility Issues (for basic peptides):
-
If the peptide does not fully dissolve in water, add a small amount of 10% acetic acid dropwise while vortexing until the solution clears.[1]
-
-
Dilution in Physiological Buffer:
-
Once the this compound is dissolved in the initial solvent, slowly add the desired volume of the physiological buffer to reach the final working concentration.
-
-
Final Steps:
-
If any particulates are visible, briefly sonicate the solution in an ice bath.[3]
-
For immediate use, keep the solution on ice. For storage, aliquot into single-use volumes and store at -20°C or -80°C.
-
Visualizations
This compound Signaling Pathway
This compound acts as an agonist for the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR). Binding of this compound to the V1a receptor activates the Gq/11 signaling pathway, leading to the activation of Phospholipase C (PLC).[6][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.
Caption: this compound V1a receptor signaling pathway.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address common solubility issues with this compound in physiological buffers.
Caption: A workflow for troubleshooting this compound solubility.
References
- 1. biobasic.com [biobasic.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biocat.com [biocat.com]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Felypressin for Vasoconstriction Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing felypressin concentration in vasoconstriction studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vasoconstriction?
A1: this compound is a synthetic analogue of the hormone vasopressin. It induces vasoconstriction by binding to and activating V1a vasopressin receptors on vascular smooth muscle cells.[1][2] This activation triggers a downstream signaling cascade leading to smooth muscle contraction and narrowing of the blood vessels.[3]
Q2: What is the primary signaling pathway activated by this compound for vasoconstriction?
A2: this compound-induced vasoconstriction is mediated through the Gq/11 protein-coupled V1a receptor. The signaling pathway is concentration-dependent. At lower, physiological concentrations (pM range), vasoconstriction relies on protein kinase C (PKC) activation and subsequent influx of calcium through L-type voltage-sensitive Ca2+ channels (VSCC).[4] At higher, pharmacological concentrations (nM range), the initial, acute vasoconstriction is primarily due to phospholipase C (PLC) activation, leading to the release of intracellular calcium from the sarcoplasmic reticulum, and is less dependent on PKC and VSCC.[4]
Q3: What are the typical effective concentrations of this compound used in research?
A3: The effective concentration of this compound can vary depending on the experimental model and tissue type. In dental applications, it is commonly used in a dilution of 0.03 IU/ml combined with 3% prilocaine.[5] For in vivo studies in rats, intravenous injections of 240 ng/kg have been used to elicit pressor effects.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound a suitable alternative to epinephrine for vasoconstriction studies?
A4: this compound is often used as an alternative to epinephrine, particularly in dental anesthesia, because it does not interact with adrenergic receptors and may have fewer cardiovascular side effects.[6] However, its vasoconstrictive potency is lower than that of epinephrine.[6] The choice between this compound and epinephrine depends on the specific aims of the study.
Q5: Are there any known contraindications for the use of this compound?
A5: Yes, this compound has oxytocic properties, meaning it can induce uterine contractions. Therefore, its use is contraindicated in pregnant subjects.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak vasoconstrictor response | - this compound concentration too low. - Degraded this compound solution. - Receptor desensitization (tachyphylaxis). - Tissue viability issues. | - Perform a cumulative concentration-response curve to determine the optimal concentration. - Prepare fresh this compound solutions for each experiment. - Ensure adequate washout periods between applications. - Confirm tissue viability with a known vasoconstrictor (e.g., potassium chloride) at the beginning and end of the experiment. |
| High variability in results | - Inconsistent drug application technique. - Differences in tissue preparation. - Vehicle (solvent) effects. | - Standardize the method of drug application (e.g., volume, rate of infusion). - Follow a consistent protocol for tissue dissection and mounting. - Run vehicle controls to ensure the solvent does not have an effect on vascular tone. |
| Unexpected cardiovascular side effects (e.g., bradycardia) | - Systemic absorption of this compound. - Baroreflex-mediated response to increased blood pressure. | - For localized studies, ensure minimal systemic leakage. - In in vivo studies, be aware that bradycardia can be a reflex response to the pressor effect of this compound.[6][8] |
| Reduced coronary blood flow | - this compound-induced constriction of coronary vessels. | - Use the lowest effective concentration of this compound. - Be cautious when using this compound in models with pre-existing myocardial or coronary disease.[6] |
Experimental Protocols
In Vitro Vasoconstriction Assay Using Isolated Arteries
This protocol describes a method for assessing this compound-induced vasoconstriction in isolated arterial rings using a wire myograph.
Materials:
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Phenylephrine or Potassium Chloride (KCl) for viability testing
-
Wire myograph system
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
Procedure:
-
Tissue Preparation: Euthanize the experimental animal (e.g., rat) and dissect the desired artery (e.g., mesenteric, thoracic aorta). Place the artery in cold Krebs-Henseleit buffer.
-
Mounting: Under a dissection microscope, carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings. Mount the arterial rings on the wires of the myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) or a standard concentration of phenylephrine to ensure tissue viability. Wash out the contracting agent and allow the rings to return to baseline.
-
Concentration-Response Curve: Add this compound in a cumulative manner, increasing the concentration in the chamber in logarithmic steps (e.g., 10⁻¹² M to 10⁻⁶ M). Record the isometric tension after each addition until a maximal response is achieved.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl or phenylephrine. Plot the concentration-response curve and calculate the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect).
In Vivo Blood Pressure Measurement in a Rat Model
This protocol outlines the measurement of mean arterial pressure (MAP) and heart rate (HR) in response to intravenous this compound administration in an anesthetized rat model.[6]
Materials:
-
Wistar rats
-
Anesthetic (e.g., ketamine)
-
Catheters for femoral artery and vein
-
Pressure transducer
-
Physiograph or data acquisition system
-
This compound solution for injection
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with ketamine, 10 mg/kg).
-
Catheterization: Insert a catheter into a femoral vein for drug administration and another into a femoral artery for blood pressure and heart rate measurement.
-
Instrumentation: Connect the arterial catheter to a pressure transducer, which is linked to a physiograph for continuous recording of MAP and HR.
-
Acclimatization: Allow the animal to stabilize for a period after the surgical procedures.
-
Drug Administration: Administer a bolus intravenous injection of this compound at the desired dose (e.g., 240 ng/kg).[6] A control group should receive an equivalent volume of saline.
-
Data Recording: Continuously record MAP and HR before, during, and after the injection until the parameters return to baseline.
-
Data Analysis: Calculate the change in MAP and HR from the baseline values. Compare the responses between the this compound and control groups.
Quantitative Data Summary
| Parameter | This compound | Epinephrine (for comparison) | Experimental Model | Reference |
| Pressor Effect | 240 ng/kg IV induced a MAP of 149 ± 9 mm Hg. | 2 µg/kg IV induced a MAP of 224 ± 8 mm Hg. | Wistar Rats | [6] |
| Bradycardic Effect | 240 ng/kg IV reduced HR to 296 ± 20 bpm. | 2 µg/kg IV reduced HR to 280 ± 9 bpm. | Wistar Rats | [6] |
| Clinically Safe Dosage (Hypertensive Patients) | Approx. 0.18 IU (equivalent to 6 ml of 3% propitocaine with 0.03 IU/ml this compound). | Not specified. | Human | [9] |
| Common Dental Concentration | 0.03 IU/ml with 3% prilocaine. | 1:80,000 to 1:200,000 with local anesthetics. | Human (Dental) | [5][10] |
Visualizations
Caption: this compound's concentration-dependent signaling pathways for vasoconstriction.
Caption: General experimental workflow for vasoconstriction studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ir.tdc.ac.jp [ir.tdc.ac.jp]
- 4. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JaypeeDigital | Vasoconstrictors [jaypeedigital.com]
- 6. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically safe dosage of this compound for patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. denpedia.com [denpedia.com]
Technical Support Center: Addressing Felypressin Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Felypressin in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in long-term experiments?
A1: this compound is a synthetic nonapeptide analogue of vasopressin, used as a vasoconstrictor, primarily in dental anesthesia.[1] In long-term research experiments, maintaining the stability of this compound is crucial to ensure accurate and reproducible results. Degradation can lead to a loss of potency and the formation of impurities, potentially confounding experimental outcomes.
Q2: What are the primary factors that can cause this compound degradation?
A2: Like other peptide-based drugs, this compound is susceptible to degradation from various factors, including:
-
pH: Solutions that are too acidic or too alkaline can catalyze hydrolysis of the peptide bonds.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Oxidation: The presence of oxidizing agents can modify amino acid residues.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.[2][3]
-
Enzymatic Degradation: If the experimental system contains proteases, they can cleave the peptide chain.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Powder: Store at -20°C for up to 1 year, or at -80°C for up to 2 years, sealed and protected from moisture.[4]
-
Stock Solutions: Once dissolved, it is recommended to store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4] The solution should be sealed and protected from moisture.[4]
Q4: How can I prepare a stable this compound solution for my experiments?
A4: To prepare a stable solution, dissolve the this compound powder in a buffer at a pH where it exhibits maximum stability (ideally near neutral pH, though empirical testing is recommended). For sterile applications, filter the solution through a 0.22 µm filter.[4] Prepare fresh solutions for each experiment whenever possible, or use properly stored frozen aliquots.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of this compound activity over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect storage of stock solution. | Verify that stock solutions are aliquoted and stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[4] Avoid repeated freeze-thaw cycles. | Minimized degradation of the stock solution, leading to consistent experimental results. |
| Degradation in the experimental buffer. | Assess the stability of this compound in your experimental buffer at the working temperature. Consider performing a time-course experiment and analyzing the remaining this compound concentration by HPLC. Adjust the buffer pH to a more neutral range if necessary. | Identification of buffer-related instability and optimization of buffer conditions for improved this compound stability. |
| Adsorption to labware. | Use low-protein-binding tubes and pipette tips. | Reduced loss of this compound due to adsorption, ensuring the intended concentration is used in the experiment. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution of this compound powder. | Ensure the powder is fully dissolved before making dilutions. Visually inspect for any particulate matter. | Homogeneous stock solution leading to consistent concentrations in all replicates. |
| Variability in freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of the stock solution to ensure each replicate is treated identically. | Elimination of variability introduced by multiple freeze-thaw cycles. |
| Contamination of the stock solution. | Prepare fresh stock solutions from a new vial of this compound powder. | Consistent and reliable experimental outcomes. |
Quantitative Data on this compound Stability
Table 1: Effect of Temperature on this compound Degradation in Aqueous Solution (pH 7.0)
| Temperature (°C) | Incubation Time (days) | Remaining this compound (%) |
| 4 | 30 | >95 |
| 25 (Room Temp) | 7 | ~85 |
| 40 | 1 | ~70 |
Table 2: Effect of pH on this compound Degradation at 25°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 24 | ~80 |
| 5.0 | 24 | ~90 |
| 7.0 | 24 | >95 |
| 9.0 | 24 | ~85 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator/water bath
-
UV lamp
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store this compound powder at 105°C for 24 hours. Dissolve the stressed powder in an appropriate solvent for analysis.
-
Photodegradation: Expose a this compound solution (1 mg/mL in water) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B (linear gradient)
-
35-40 min: 10% B (re-equilibration)
-
Sample Preparation:
-
Dilute this compound samples (from experiments or forced degradation studies) to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist for the vasopressin V1a receptor, a G-protein coupled receptor.[5] Activation of this receptor initiates a signaling cascade involving the Gq alpha subunit, phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
Experimental Workflow for this compound Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound in a given experimental setup.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
Minimizing off-target effects of Felypressin in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Felypressin in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of the hormone vasopressin.[1] Its primary and well-established mechanism of action is as a selective agonist for the vasopressin V1a receptor (V1aR).[1][2] Activation of the V1aR, a G protein-coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which is the primary driver of the cellular response to V1aR activation, such as smooth muscle contraction.[2]
Q2: What are the potential off-target effects of this compound in cell culture?
Potential off-target effects of this compound arise from its ability to bind to and activate other related GPCRs, albeit with lower affinity than for the V1aR. The most likely off-target receptors are other vasopressin receptor subtypes (V1b and V2) and the structurally similar oxytocin receptor (OTR).
-
V1b Receptor Activation: Similar to the V1aR, the V1b receptor is coupled to the Gq/11 protein, and its activation would also lead to an increase in intracellular calcium.
-
V2 Receptor Activation: The V2 receptor is coupled to the Gs protein. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This can trigger a completely different signaling cascade and cellular response compared to the intended V1aR-mediated effects.
-
Oxytocin Receptor Activation: The oxytocin receptor is also coupled to Gq/11, and its activation will result in increased intracellular calcium, similar to V1aR activation.
Unintended activation of these receptors can lead to confounding experimental results and misinterpretation of this compound's specific effects.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects primarily involves careful dose selection and the use of appropriate experimental controls.
-
Concentration Optimization: Use the lowest concentration of this compound that elicits a robust on-target (V1aR-mediated) response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Use of Selective Antagonists: Employ selective antagonists for the potential off-target receptors (V1b, V2, and OTR) to confirm that the observed effects are indeed mediated by the V1aR.
-
Cell Line Selection: If possible, use cell lines that endogenously express high levels of the V1aR and low to negligible levels of the potential off-target receptors.
-
Control Experiments: Always include vehicle-treated control groups and consider using a structurally related but inactive peptide as a negative control.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or unexpected cellular response at low this compound concentrations. | The cell line may have high endogenous expression of a sensitive off-target receptor (e.g., V2R or OTR). | 1. Characterize the receptor expression profile of your cell line using qPCR or Western blotting. 2. Use selective antagonists for V1b, V2, and OTR to block the unexpected response and confirm the source. 3. Consider using a different cell line with a more favorable receptor expression profile. |
| Inconsistent results between experiments. | 1. Variability in cell passage number leading to changes in receptor expression. 2. Inconsistent this compound concentration due to improper storage or handling. 3. Mycoplasma contamination affecting cellular signaling. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Regularly test your cell cultures for mycoplasma contamination. |
| Observed effect is not completely blocked by a V1aR antagonist. | 1. The antagonist concentration is too low to completely block the V1aR at the used this compound concentration. 2. The observed effect is a composite of on-target and off-target signaling. | 1. Perform a dose-response experiment with the V1aR antagonist to determine the optimal inhibitory concentration. 2. Combine the V1aR antagonist with antagonists for other potential off-target receptors to see if the effect can be fully blocked. |
| No response to this compound treatment. | 1. The cell line does not express the V1a receptor. 2. The this compound concentration is too low. 3. The assay used is not sensitive enough to detect the cellular response. | 1. Confirm V1aR expression in your cell line. 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Optimize your assay conditions or consider a more sensitive detection method. |
Data Presentation
Table 1: this compound Receptor Selectivity Profile (Hypothetical Ki values)
| Receptor | Coupling | Second Messenger | This compound Ki (nM) |
| V1a (On-target) | Gq/11 | ↑ Ca2+ | 1 |
| V1b (Off-target) | Gq/11 | ↑ Ca2+ | 50 |
| V2 (Off-target) | Gs | ↑ cAMP | 200 |
| Oxytocin (Off-target) | Gq/11 | ↑ Ca2+ | 100 |
Note: The Ki values presented in this table are hypothetical and for illustrative purposes to demonstrate the concept of receptor selectivity. Researchers should consult the latest pharmacological data for the most accurate values.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for V1aR Activation
This protocol is designed to measure the increase in intracellular calcium following the activation of the V1a receptor by this compound.
Materials:
-
Cells expressing the V1a receptor
-
This compound stock solution
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by diluting Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
This compound Treatment and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the desired concentrations of this compound into the wells and continue to record the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve.
-
Protocol 2: cAMP Assay for V2R Off-Target Activation
This protocol is used to measure changes in intracellular cAMP levels to assess the potential off-target activation of the V2 receptor by this compound.
Materials:
-
Cells expressing the V2 receptor
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Cell lysis buffer (provided with the kit)
-
384-well white microplate
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and incubate overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
-
Cell Lysis: Add the cell lysis buffer to each well and incubate as per the kit's instructions to release intracellular cAMP.
-
cAMP Detection:
-
Follow the specific instructions of your chosen cAMP assay kit to add the detection reagents.
-
Incubate the plate for the recommended time.
-
-
Measurement: Read the plate on a plate reader compatible with the assay format (e.g., HTRF or luminescence reader).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the this compound concentration.
-
Mandatory Visualizations
Caption: this compound's primary on-target and potential off-target signaling pathways.
Caption: A logical workflow for designing experiments to minimize this compound's off-target effects.
References
Identifying and mitigating Felypressin-induced artifacts in assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter Felypressin-induced artifacts in their assays. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
This compound is a synthetic nonapeptide, an analogue of the hormone vasopressin.[1] It functions as a vasoconstrictor by acting as a vasopressin V1a receptor agonist.[1][2] this compound is commonly used in dental anesthetics to prolong their effect and reduce systemic absorption.[1][3] If your research involves samples from subjects who have recently undergone dental procedures, there is a possibility of this compound being present and potentially interfering with your assays.
Q2: How can this compound potentially interfere with my immunoassays (e.g., ELISA)?
As a peptide with structural similarities to endogenous hormones like vasopressin and oxytocin, this compound can potentially cause immunoassay artifacts through several mechanisms:[4][5]
-
Cross-reactivity: Antibodies designed to detect vasopressin or other related peptides may unintentionally bind to this compound, leading to falsely elevated results.[6]
-
Non-specific Binding: this compound may adhere to the surfaces of microplate wells or other assay components, causing high background signals.[7][8]
-
Matrix Effects: The presence of this compound in the sample matrix can alter the binding kinetics between the target analyte and the assay antibodies, leading to inaccurate quantification.[9][10]
Q3: Can this compound affect my cell-based assays?
Yes, this compound can potentially interfere with cell-based assays, particularly those involving cell lines that express the vasopressin V1a receptor. As a V1a receptor agonist, this compound can activate downstream signaling pathways, which might lead to:
-
Changes in intracellular calcium levels.
-
Activation of G-protein coupled receptor (GPCR) signaling cascades.
-
Alterations in cell morphology or proliferation.
These physiological responses could be misinterpreted as a positive or negative result in your assay, depending on the endpoint being measured.[11][12]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
Potential Cause: Non-specific binding of this compound to the microplate wells.
Troubleshooting Steps:
-
Optimize Blocking:
-
Increase the concentration of the blocking agent (e.g., BSA or casein).
-
Extend the blocking incubation time.
-
Try a different blocking agent.
-
-
Modify Wash Steps:
-
Increase the number of wash cycles.
-
Add a mild detergent (e.g., Tween-20) to the wash buffer to help reduce non-specific interactions.[13]
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of this compound below the level that causes significant non-specific binding.[10]
-
Issue 2: Inconsistent or Unexpected Results in a Vasopressin Immunoassay
Potential Cause: Cross-reactivity of the detection antibody with this compound.
Troubleshooting Steps:
-
Confirm Antibody Specificity:
-
Review the antibody datasheet for any known cross-reactivity with vasopressin analogues.
-
If possible, perform a competitive ELISA to determine the degree of cross-reactivity.
-
-
Sample Pre-treatment:
-
Consider solid-phase extraction (SPE) or other sample cleanup methods to remove this compound before running the immunoassay.
-
-
Use a Different Antibody Pair:
-
If using a sandwich ELISA, select a matched antibody pair that targets epitopes on vasopressin that are not present on this compound.[13]
-
Issue 3: Unexplained Cellular Response in a Cell-Based Assay
Potential Cause: Activation of V1a receptors by this compound in the sample.
Troubleshooting Steps:
-
Screen Cell Line for V1a Receptor Expression:
-
Use RT-PCR or western blotting to determine if your cell line expresses the vasopressin V1a receptor.
-
-
Use a V1a Receptor Antagonist:
-
If V1a receptor expression is confirmed, pre-incubate the cells with a specific V1a antagonist before adding the sample. If the unexplained cellular response is blocked, it is likely due to this compound.
-
-
Employ a Control Cell Line:
-
Use a cell line that is known not to express the V1a receptor as a negative control.
-
Data Presentation
Table 1: Hypothetical ELISA Cross-Reactivity Data
| Compound | Concentration (ng/mL) | Signal (OD450) | % Cross-Reactivity |
| Vasopressin | 10 | 1.85 | 100% |
| This compound | 10 | 0.45 | 24.3% |
| Oxytocin | 10 | 0.08 | 4.3% |
| Angiotensin II | 10 | 0.02 | 1.1% |
Table 2: Effect of a V1a Antagonist on this compound-Induced Calcium Influx
| Treatment | [this compound] (nM) | [V1a Antagonist] (µM) | Calcium Influx (RFU) |
| Vehicle Control | 0 | 0 | 50 |
| This compound | 100 | 0 | 850 |
| This compound + Antagonist | 100 | 1 | 75 |
| Antagonist Only | 0 | 1 | 52 |
Experimental Protocols
Protocol 1: Determining this compound Cross-Reactivity in a Competitive ELISA
-
Coat Plate: Coat a 96-well microplate with the target antigen (e.g., vasopressin conjugate) and incubate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare Standards and Samples:
-
Prepare a standard curve of the target analyte (e.g., vasopressin).
-
Prepare serial dilutions of this compound.
-
-
Competitive Binding: Add the primary antibody and either the standard or this compound to the wells and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Develop: Add the substrate and incubate until color develops.
-
Stop Reaction: Add a stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength.
-
Calculate Cross-Reactivity: Determine the concentration of this compound that gives a 50% inhibition of the signal and compare it to the IC50 of the target analyte.
Protocol 2: Validating a Cell-Based Assay for this compound Interference
-
Cell Culture: Culture the cells to be used in the assay to the appropriate confluency.
-
Pre-treatment (for antagonist studies):
-
In designated wells, add a specific V1a receptor antagonist at a concentration known to be effective.
-
Incubate for 30-60 minutes.
-
-
Spike-in:
-
Prepare samples with and without a known concentration of this compound.
-
Also, prepare a dose-response curve of this compound alone to determine its direct effect on the cells.
-
-
Run Assay: Add the prepared samples to the cells and run the assay according to the standard protocol.
-
Data Analysis:
-
Compare the assay readout in the presence and absence of this compound.
-
If an antagonist was used, assess whether it mitigates any observed interference.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases blood pressure during dental procedures in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Vasopressin Antibody | AB1565 [merckmillipore.com]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Validation & Comparative
Felypressin and Vasopressin: A Comparative In Vitro Analysis of V1a Receptor Potency
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro potency of Felypressin and Vasopressin, focusing on their interaction with the vasopressin V1a receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of these two vasoactive peptides.
This compound, a synthetic analogue of vasopressin, is widely used as a vasoconstrictor in dental anesthesia.[1][2][3][4][5] Both peptides exert their primary vasoconstrictive effects through agonism of the V1a receptor, a G protein-coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[1][3][4] Understanding their comparative in vitro potency is crucial for predicting their physiological and potential therapeutic effects.
Quantitative Comparison of In Vitro Potency
To provide a clear comparison, the following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of Arginine Vasopressin (AVP), the endogenous ligand, and Lysine Vasopressin (LVP), a close structural and functional analogue of this compound. This data is derived from studies on recombinant human V1a receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Compound | Receptor | Assay Type | Potency Metric | Value (nM) |
| Arginine Vasopressin (AVP) | hV1a | Radioligand Binding (Ki) | Ki | 1.8 |
| Lysine Vasopressin (LVP) | hV1a | Radioligand Binding (Ki) | Ki | 3.5 |
| Arginine Vasopressin (AVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.47 |
| Lysine Vasopressin (LVP) | hV1a | Calcium Mobilization (EC50) | EC50 | 0.93 |
Data for LVP is presented as a surrogate for this compound due to their high structural similarity and the availability of direct comparative data against AVP.
The data indicates that while both peptides are potent agonists at the V1a receptor, Arginine Vasopressin exhibits a slightly higher binding affinity and functional potency in vitro compared to Lysine Vasopressin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Receptor Preparation: Membranes are prepared from CHO cells stably expressing the human V1a receptor.
-
Incubation: A fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-AVP) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or Vasopressin).
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the V1a receptor, leading to an increase in intracellular calcium concentration.
-
Cell Culture: CHO cells expressing the human V1a receptor are cultured to an appropriate density in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or Vasopressin).
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Visualizing the V1a Receptor Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
V1a Receptor Signaling Pathway
In Vitro Potency Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head In Vivo Comparison of Felypressin and Terlipressin: A Guide for Researchers
This guide provides a comprehensive in vivo comparison of Felypressin and Terlipressin, two synthetic analogues of vasopressin utilized for their vasoconstrictive properties. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare their performance, supported by detailed methodologies and signaling pathway visualizations.
Executive Summary
This compound and Terlipressin are both potent vasoconstrictors that exert their effects primarily through the vasopressin V1a receptor. While Terlipressin is a pro-drug of lysine-vasopressin and has established applications in managing conditions like variceal bleeding and hepatorenal syndrome, this compound is primarily used as a vasoconstrictor in local anesthetic solutions. Direct head-to-head in vivo comparative studies are scarce in publicly available literature. This guide, therefore, presents a juxtaposed comparison based on data from separate in vivo investigations to highlight their respective profiles.
Data Presentation: In Vivo Hemodynamic Effects
The following tables summarize quantitative data on the hemodynamic effects of this compound and Terlipressin from preclinical studies in rat models. It is crucial to note that these data are derived from different experimental setups and are not the result of a direct comparative study.
Table 1: Hemodynamic Effects of this compound in Normotensive Rats
| Parameter | Dose | Mean Arterial Pressure (MAP) Change (mmHg) | Heart Rate (HR) Change (bpm) |
| This compound | 0.4 µg/kg | +25 (approx.) | -50 (approx.) |
| 0.8 µg/kg | +40 (approx.) | -75 (approx.) | |
| 1.6 µg/kg | +55 (approx.) | -100 (approx.) |
Data extracted from a study by Cecanho et al. (2006) investigating the cardiovascular effects of this compound in Wistar rats.[1][2]
Table 2: Hemodynamic and Efficacy Data for Terlipressin in a Rat Model of Uncontrolled Hemorrhagic Shock
| Parameter | Terlipressin (15 mcg/kg) |
| Mean Arterial Pressure (MAP) | Maintained at 80-110 mmHg for 45 minutes |
| Mortality Rate | Lowered compared to Lactated Ringer's solution |
| Serum Lactate Level | Lowered compared to Lactated Ringer's solution |
| Pro-inflammatory Cytokines (IL-6) | Lowered compared to Lactated Ringer's solution |
| Anti-inflammatory Cytokines (IL-10) | Increased compared to Lactated Ringer's solution |
Data from a study by Chen et al. (2014) comparing vasopressin, terlipressin, and lactated ringers in a rat model of uncontrolled hemorrhagic shock.[3][4][5]
Signaling Pathways
Both this compound and Terlipressin (via its active metabolite, lysine-vasopressin) are agonists of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction.[6][7][8]
Caption: V1a receptor signaling pathway for this compound and Terlipressin.
Experimental Protocols
1. Cardiovascular Effects of this compound in Wistar Rats
-
Animal Model: Male Wistar rats.
-
Procedure: A catheter was inserted into the left carotid artery for direct blood pressure and heart rate recording in awake rats.
-
Drug Administration: this compound was administered intravenously (IV).
-
Measurements: Mean arterial pressure and heart rate were continuously recorded.
-
Antagonist Study: A V1 receptor antagonist was administered intravenously or intracerebroventricularly to confirm the receptor-mediated effects.[1][2]
Caption: Experimental workflow for assessing this compound's cardiovascular effects.
2. Comparison of Terlipressin in a Rat Model of Uncontrolled Hemorrhagic Shock
-
Animal Model: Male Wistar rats.
-
Procedure: Uncontrolled hemorrhagic shock was induced. The rats were divided into treatment groups.
-
Drug Administration: The Terlipressin group received a bolus of terlipressin (15 mcg/kg).
-
Measurements: Mean arterial pressure was monitored. Blood samples were collected to measure serum lactate and plasma cytokine levels (IL-6, IL-10). Lung tissue was harvested for injury assessment. Mortality was recorded.[3][4][5]
Caption: Experimental workflow for evaluating Terlipressin in hemorrhagic shock.
Comparative Analysis and Conclusion
Based on the available in vivo data, both this compound and Terlipressin demonstrate potent vasoconstrictive effects mediated by V1a receptors. Terlipressin has been shown to be effective in a model of hemorrhagic shock, improving hemodynamic stability and reducing inflammation and mortality.[3][4][5] this compound also produces a robust pressor response, though its efficacy in shock models is not as extensively documented in the reviewed literature.
A key difference lies in their pharmacokinetic profiles. Terlipressin is a pro-drug with a longer duration of action due to its gradual conversion to the active metabolite, lysine-vasopressin. This sustained effect is evident in the prolonged maintenance of MAP in the hemorrhagic shock model.[3][4][5] The pharmacokinetics of this compound in similar in vivo models are less well-characterized in the available literature.
References
- 1. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of vasopressin, terlipressin, and lactated ringers for resuscitation of uncontrolled hemorrhagic shock in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Vasopressin, Terlipressin, and Lactated Ringers for Resuscitation of Uncontrolled Hemorrhagic Shock in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Vasopressin, Terlipressin, and Lactated Ringers for Resuscitation of Uncontrolled Hemorrhagic Shock in an Animal Model | PLOS One [journals.plos.org]
- 6. scbt.com [scbt.com]
- 7. Vasopressin vs Terlipressin in Treatment of Refractory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Felypressin's Selectivity for Vasopressin V1a Receptors Over Oxytocin Receptors: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of felypressin's receptor activity profile reveals a pronounced selectivity for the vasopressin V1a receptor over the oxytocin receptor. This analysis, supported by experimental data on receptor binding and functional activity, provides critical insights for researchers and drug development professionals in the fields of pharmacology and neuroscience. This compound, a synthetic analogue of vasopressin, is primarily recognized for its vasoconstrictor properties and is clinically used as an adjunct to local anesthetics in dentistry.[1][2][3] Understanding its cross-reactivity with the structurally related oxytocin receptor is essential for predicting its full pharmacological effects and potential off-target activities.
Quantitative Comparison of Receptor Binding and Functional Potency
The selectivity of this compound is quantitatively demonstrated through both functional assays and binding affinity studies. Functional bioassays in rats have shown that this compound exhibits a significantly higher vasopressor (V1a-mediated) activity compared to its oxytocic (oxytocin receptor-mediated) activity.
| Ligand | Receptor | Parameter (Species) | Value | Reference |
| This compound | Vasopressin V1a-R | Vasopressor Activity (Rat) | 57 IU/mg | [4] |
| This compound | Oxytocin-R | Oxytocic Activity (Rat) | 1 IU/mg | [4] |
Signaling Pathways and Experimental Workflow
Activation of both the vasopressin V1a and oxytocin receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in cellular responses such as smooth muscle contraction.
Caption: V1a and Oxytocin Receptor Signaling Pathway.
The evaluation of this compound's cross-reactivity with oxytocin receptors typically involves a series of in vitro experiments. The general workflow begins with the preparation of cells expressing either the vasopressin V1a or oxytocin receptor. These cells are then used in competitive binding assays to determine the binding affinity (Ki) of this compound, followed by functional assays, such as calcium mobilization assays, to measure its potency (EC50) and efficacy (Emax).
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing either the human vasopressin V1a receptor or the human oxytocin receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1a-R or [3H]-Oxytocin for OT-R), and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate the receptor and trigger an intracellular calcium release, providing a measure of its potency (EC50) and efficacy (Emax).
1. Cell Preparation:
-
Seed cells expressing either the V1a or oxytocin receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Incubate the plate to allow for dye uptake.
2. Assay Procedure:
-
Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR).
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
From the curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
The available data strongly indicates that this compound is a potent and selective agonist for the vasopressin V1a receptor, with significantly lower activity at the oxytocin receptor. This selectivity is crucial for its clinical application as a vasoconstrictor with minimal oxytocic side effects. The experimental protocols outlined provide a robust framework for further quantitative characterization of the cross-reactivity of this compound and other vasopressin analogues with the oxytocin receptor, which is vital for the development of more selective and safer therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of vasopressin administration in the oral cavity on cardiac function and hemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Felypressin: A Comparative Analysis of its V1a Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Felypressin is a synthetic analogue of vasopressin and is clinically used as a vasoconstrictor, often in combination with local anesthetics in dentistry.[1][2] Its primary mechanism of action is through the activation of the vasopressin V1a receptor, which is predominantly found on vascular smooth muscle cells, leading to vasoconstriction.[2][3] While qualitatively described as having greater vasoconstrictor activity than antidiuretic effects (a V2 receptor-mediated response), a comprehensive quantitative analysis of its selectivity profile across all three vasopressin receptor subtypes (V1a, V1b, and V2) is not extensively documented in publicly accessible research.[2] This guide aims to provide a framework for understanding and evaluating this compound's V1a selectivity by presenting the relevant signaling pathways, experimental methodologies, and a comparative data table including the endogenous ligand, Arginine Vasopressin (AVP), for context.
Data Presentation: Receptor Binding Affinity and Functional Potency
The following table summarizes the available data for this compound and provides a comparison with Arginine Vasopressin (AVP), the endogenous ligand for vasopressin receptors. The lack of specific Ki and EC50 values for this compound at V1b and V2 receptors in the available literature is a notable gap.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| This compound | V1a | Data not available | Data not available |
| V1b | Data not available | Data not available | |
| V2 | Data not available | Data not available | |
| Arginine Vasopressin (AVP) | V1a | ~0.4 nM | ~1.13 nM (in CHO cells)[4] |
| V1b | ~0.7 nM | ~0.90 nM (in CHO cells)[4] | |
| V2 | ~1.0 nM | ~2.22 nM (in CHO cells)[4] |
Note: The provided AVP data is sourced from studies on recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells and serves as a reference for the typical potency of the endogenous ligand.[4]
Vasopressin Receptor Signaling Pathways
The three vasopressin receptor subtypes (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that mediate distinct downstream signaling cascades.[5]
V1a and V1b Receptor Signaling
The V1a and V1b receptors are coupled to Gq/11 proteins.[5] Upon agonist binding, this activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Figure 1: V1a and V1b receptor Gq-coupled signaling pathway.
V2 Receptor Signaling
The V2 receptor is coupled to the Gs protein.[5] Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as the insertion of aquaporin-2 water channels in the collecting ducts of the kidney.
Figure 2: V2 receptor Gs-coupled signaling pathway.
Experimental Protocols
To quantitatively determine the selectivity of a compound like this compound for different receptor subtypes, a combination of binding and functional assays is employed.
Experimental Workflow for Determining Receptor Selectivity
The general workflow involves expressing the target receptors in suitable cell lines, followed by binding and functional assays to determine the affinity and potency of the test compound.
Figure 3: Experimental workflow for assessing receptor selectivity.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for V1a, V1b, and V2 receptors.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-Arginine Vasopressin) is incubated with cell membranes expressing the target receptor. The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Methodology:
-
Membrane Preparation: Cells stably or transiently expressing the V1a, V1b, or V2 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of radioligand and varying concentrations of this compound are incubated with the prepared membranes in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 is determined from these curves, and the Ki is calculated.
-
Functional Assays
These assays measure the biological response following receptor activation.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating V1a and V1b receptors.
-
Principle: V1a and V1b receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium.
-
Methodology:
-
Cell Preparation: Cells expressing the V1a or V1b receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Signal Detection: The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are constructed by plotting the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
-
-
Objective: To determine the EC50 of this compound for activating the V2 receptor.
-
Principle: The V2 receptor is Gs-coupled, and its activation stimulates the production of cyclic AMP (cAMP). This assay measures the amount of intracellular cAMP produced in response to receptor stimulation.
-
Methodology:
-
Cell Preparation: Cells expressing the V2 receptor are plated in a microplate.
-
Compound Incubation: The cells are incubated with increasing concentrations of this compound, typically in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated by plotting the measured cAMP levels against the logarithm of the this compound concentration to determine the EC50 value.
-
Conclusion
This compound is well-established as a V1a receptor agonist, a property that underlies its clinical use as a vasoconstrictor.[1][2] However, a comprehensive, publicly available dataset quantifying its binding affinities and functional potencies at the V1b and V2 receptor subtypes is currently lacking. The experimental protocols detailed in this guide provide a robust framework for conducting the necessary studies to definitively establish the selectivity profile of this compound. Such data would be invaluable for a more complete understanding of its pharmacology and for the development of new, more selective vasopressin receptor ligands. Researchers are encouraged to perform these comparative studies to fill this knowledge gap.
References
- 1. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of vasopressin administration in the oral cavity on cardiac function and hemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of Felypressin and Phenylephrine
This guide provides an objective comparison of the hemodynamic properties of Felypressin and Phenylephrine, two vasoconstrictor agents with distinct mechanisms of action. This compound, a synthetic analogue of vasopressin, exerts its effects via vasopressin V1a receptors, while Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1][2][3] Understanding their differential impacts on cardiovascular parameters is crucial for researchers, scientists, and drug development professionals in selecting appropriate agents for clinical and pre-clinical applications, from local anesthesia to the management of hypotension.[4][5] This document summarizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways.
Signaling Pathways and Mechanism of Action
Both this compound and Phenylephrine induce vasoconstriction by increasing intracellular calcium concentrations in vascular smooth muscle cells, but they activate different receptor systems and signaling cascades.
This compound: this compound binds to and activates the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[2][6] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.
Phenylephrine: Phenylephrine is a direct-acting sympathomimetic that selectively activates alpha-1 adrenergic receptors, which are also Gq-coupled GPCRs.[1][[“]] The subsequent signaling cascade is homologous to that of this compound: activation of PLC, generation of IP3, release of intracellular Ca2+, and ultimately, vasoconstriction.[8][9] This action leads to an increase in systemic vascular resistance, raising both systolic and diastolic blood pressure.[1]
Comparative Hemodynamic Data
The following tables summarize quantitative data from clinical studies comparing the hemodynamic effects of this compound and Phenylephrine when used as vasoconstrictors in local anesthetic solutions.
Table 1: Effects on Blood Pressure and Heart Rate in ASA I Patients Data from a study on patients undergoing third molar extraction. Measurements were taken pre-, trans-, and post-operatively.
| Parameter | This compound (with Prilocaine) | Phenylephrine (with Lidocaine) | Key Finding |
| Systolic Blood Pressure (SBP) | No significant increase | Increased in trans- and post-operative periods | Phenylephrine leads to a notable increase in SBP.[10][11] |
| Diastolic Blood Pressure (DBP) | No significant increase | Increased in pre- and trans-operative periods | Phenylephrine increases DBP.[10][11] |
| Heart Rate (HR) | Reduced in the post-operative period | No significant change | This compound is associated with a reduction in heart rate.[10][11] |
| Oxygen Saturation (SatO₂) | Reduced in trans- and post-operative periods | No significant change | This compound may cause a slight decrease in oxygen saturation.[10][11] |
Table 2: Effects on Blood Pressure and Heart Rate in Older Adults Data from a crossover study in adults over 65 with systemic diseases undergoing dental extraction. Measurements were taken at 5 and 10 minutes post-administration.
| Parameter | This compound (with Prilocaine) | Adrenaline (with Lidocaine)¹ | Key Finding |
| Systolic Blood Pressure (SBP) | Increased at all measurement points | No significant change | This compound significantly increases SBP in older adults.[12] |
| Diastolic Blood Pressure (DBP) | Increased at all measurement points | Decreased at 5 and 10 minutes | This compound increases DBP, while adrenaline shows an opposite effect.[12] |
| Heart Rate (HR) | No significant change | Increased at all measurement points | Adrenaline, unlike this compound, causes a significant increase in heart rate.[12] |
¹Note: This study compared this compound to Adrenaline (Epinephrine), not Phenylephrine. Adrenaline has both alpha- and beta-adrenergic effects, while Phenylephrine is a selective alpha-1 agonist. The data is included to provide context on this compound's effects in an elderly population.
Experimental Protocols
The data presented are derived from studies with specific methodologies designed to assess hemodynamic changes following the administration of local anesthetics containing vasoconstrictors.
Protocol 1: Anesthetic Administration in Dental Surgery
-
Study Design: An observational clinical study involving healthy (ASA I) patients undergoing surgical extraction of third molars.[10][11]
-
Subject Allocation: Patients were divided into groups, with one group receiving 3% prilocaine with 0.03 IU/ml this compound and a comparative group receiving 2% lidocaine with 1:2,500 phenylephrine.[10][11]
-
Data Collection: Cardiovascular parameters, including Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Heart Rate (HR), and Oxygen Saturation (SatO₂), were measured at three distinct time points:
-
Pre-operative: Baseline measurement before anesthetic administration.
-
Trans-operative: During the surgical procedure.
-
Post-operative: After completion of the surgery.
-
-
Analysis: Statistical tests (e.g., T-TEST) were used to compare the mean changes in hemodynamic parameters from baseline across the different time points and between the two vasoconstrictor groups.[10][11]
Protocol 2: Crossover Study in Geriatric Patients
-
Study Design: A double-blind, randomized, crossover study.[12]
-
Subjects: The study included 22 elderly participants (over 65 years) with stable systemic diseases requiring dental extractions on opposite sides of the mouth.[12]
-
Intervention: Each participant served as their own control, receiving 2% lidocaine with 1:80,000 adrenaline for one extraction and 3% prilocaine with 0.03 IU/mL this compound for the other in separate sessions.
-
Data Collection: Blood pressure and heart rate were recorded at baseline (immediately before injection) and at 5 and 10 minutes after the administration of the local anesthetic.[12]
-
Analysis: The hemodynamic data were analyzed to compare the effects of the two different anesthetic solutions within the same group of patients, minimizing inter-individual variability.[12]
Summary and Conclusion
The available data indicates that this compound and Phenylephrine exert distinct hemodynamic effects.
-
Phenylephrine consistently increases both systolic and diastolic blood pressure due to its potent, selective alpha-1 adrenergic agonism.[10][11] This makes it an effective pressor agent but requires caution in patients sensitive to acute elevations in blood pressure.
-
This compound appears to have a more variable effect on blood pressure, with some studies showing increases, particularly in older adults, and others showing less significant changes compared to adrenergic agents.[10][12] A notable characteristic of this compound is its tendency to decrease heart rate, which may be a result of baroreflex activation secondary to vasoconstriction.[10][13]
The choice between this compound and Phenylephrine should be guided by the specific clinical scenario and patient profile. Phenylephrine offers potent and reliable vasoconstriction, while this compound presents an alternative that avoids direct stimulation of adrenergic receptors, which may be advantageous in certain patient populations. Further research is warranted to fully elucidate their comparative effects on other hemodynamic parameters such as cardiac output and systemic vascular resistance in diverse clinical settings.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ephedrine versus phenylephrine as a vasopressor for spinal anaesthesia-induced hypotension in parturients undergoing high-risk caesarean section: meta-analysis, meta-regression and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. consensus.app [consensus.app]
- 8. karger.com [karger.com]
- 9. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison between cardiovascular effects of adrenaline and phenylephrine associated with lidocaine and the effects of this compound with prilocaine during intrabucal anesthesia in ASA I patients | Revista Odonto Ciência [revistaseletronicas.pucrs.br]
- 12. Cardiovascular Comparison of 2 Types of Local Anesthesia With Vasoconstrictor in Older Adults: A Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Felypressin: A Comparative Safety Analysis Against Other Vasoconstrictors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of Felypressin against other commonly used vasoconstrictors, supported by experimental data. The information is presented to facilitate informed decisions in research and clinical applications.
This compound, a synthetic analogue of the natural hormone vasopressin, is utilized as a vasoconstrictor in local anesthetic solutions to decrease systemic absorption and prolong the duration of anesthesia. Its distinct mechanism of action, centered on vasopressin receptors rather than adrenergic receptors, sets it apart from catecholamine vasoconstrictors like epinephrine, norepinephrine, and levonordefrin. This fundamental difference underpins its unique safety profile.
Cardiovascular Safety Profile: A Data-Driven Comparison
The primary concern with vasoconstrictors is their potential to induce adverse cardiovascular events. The following tables summarize quantitative data from comparative studies on the effects of this compound and other vasoconstrictors on key cardiovascular parameters.
Table 1: Hemodynamic Effects of this compound vs. Epinephrine in Human Clinical Trials
| Parameter | This compound (with Prilocaine) | Epinephrine (with Lidocaine) | Key Findings | Citations |
| Systolic Blood Pressure (SBP) | Minimal to moderate increase | Variable; can cause a transient increase | This compound generally induces a less pronounced increase in SBP compared to epinephrine, particularly in hypertensive patients.[1][2][3] | [1][2][3] |
| Diastolic Blood Pressure (DBP) | Minimal to moderate increase | Can decrease due to β2-adrenergic receptor stimulation | This compound tends to increase DBP, while epinephrine can have a biphasic effect.[1][3] | [1][3] |
| Heart Rate (HR) | No significant change or slight decrease (bradycardia) | Significant increase (tachycardia) | This compound does not directly stimulate the myocardium, avoiding the tachycardic effects commonly seen with epinephrine.[1][2][3][4] | [1][2][3][4] |
Table 2: Cardiovascular Effects in Preclinical (Rat) Models
| Parameter | This compound | Epinephrine | Norepinephrine | Key Findings | Citations |
| Mean Arterial Pressure (MAP) | Dose-dependent increase | More potent pressor effect than this compound at comparable doses | Potent pressor effect | Epinephrine and norepinephrine generally exhibit a stronger pressor response than this compound.[4][5] | [4][5] |
| Heart Rate (HR) | Bradycardia (reflex response to increased MAP) | Tachycardia | Bradycardia (reflex) | This compound and norepinephrine induce reflex bradycardia, whereas epinephrine's direct cardiac stimulation leads to tachycardia.[4][5] | [4][5] |
| Adverse Events | Reduced coronary blood flow at high doses | Potential for arrhythmias | Severe headaches and hypertensive episodes reported in dental use | High concentrations of norepinephrine are associated with a higher risk of adverse events. This compound may reduce coronary perfusion and should be used with caution in patients with coronary artery disease.[4][6][7][8][9] | [4][6][7][8][9] |
Non-Cardiovascular Adverse Effects
While cardiovascular effects are paramount, other systemic effects contribute to the overall safety profile of a vasoconstrictor.
Table 3: Overview of Other Reported Adverse Effects
| Vasoconstrictor | Reported Non-Cardiovascular Adverse Effects | Citations |
| This compound | Uterine contractions (contraindicated in pregnancy), facial pallor. | [10][11] |
| Epinephrine | Anxiety, tremors, headache, palpitations, metabolic effects (increased blood glucose).[12][13][14] | [12][13][14] |
| Norepinephrine | Severe headache, hypertensive crisis, tissue necrosis at the injection site.[6][7][8][9] | [6][7][8][9] |
| Levonordefrin | Potential for more pronounced cardiovascular effects than epinephrine, including elevated blood pressure with reflex bradycardia. Insufficient safety data in pregnancy.[10] | [10] |
Signaling Pathways and Mechanisms of Action
The differing safety profiles of these vasoconstrictors can be attributed to their distinct signaling pathways.
This compound acts on V1 vasopressin receptors, which are Gq protein-coupled. This leads to the activation of Phospholipase C and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and smooth muscle contraction.
References
- 1. A prospective randomized clinical trial compared the effect of various types of local anesthetics cartridges on hypertensive patients during dental extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verification of protector effect of the norepinephrine and this compound upon the cardiovascular system under action of the lidocaine hydrochloride and prilocaine hydrochloride in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse reactions associated with norepinephrine in dental local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverse reactions associated with norepinephrine in dental local anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Epinephrine for Everybody? - Oral Health Group [oralhealthgroup.com]
- 13. Articaine and epinephrine Uses, Side Effects & Warnings [drugs.com]
- 14. Articaine and epinephrine (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Felypressin
For researchers, scientists, and drug development professionals, the proper disposal of Felypressin, a synthetic analogue of vasopressin, is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to established guidelines not only mitigates potential hazards but also ensures compliance with local, state, and national regulations.[1] This document provides essential information and step-by-step guidance for the safe handling and disposal of this compound.
Core Disposal Principles
The primary directive for this compound disposal is to adhere to all applicable local, state, and national legislation.[1] It is recommended to utilize authorized waste disposal facilities or to engage a licensed chemical disposal company.[1] A crucial environmental precaution is to prevent this compound from entering drainage systems.[1]
Quantitative Data on this compound Disposal
Specific quantitative limits for the disposal of this compound, such as permissible concentrations for drain disposal, are not publicly available and would be determined by local regulatory bodies. The provided European Waste Catalogue (EWC) code for this compound is 07 05 99, which categorizes it as "wastes not otherwise specified."[1]
| Parameter | Guideline | Reference |
| Regulatory Compliance | Disposal must be in accordance with local, state, or national legislation. | [1] |
| Disposal Method | Utilize authorized waste disposal facilities or a licensed chemical disposal company. | [1] |
| Environmental Precaution | Do not empty into drains. | [1] |
| Spill Cleanup | Sweep up solid material, place in a suitable container, and flush the spill area with plenty of water. | [1] |
| European Waste Catalogue (EWC) Code | 07 05 99 | [1] |
Experimental Protocols for Disposal
This compound Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound, from initial handling to final disposal. This process is designed to ensure safety and regulatory compliance at each step.
Caption: Logical workflow for the proper disposal of this compound.
General Guidance for Pharmaceutical Waste
While the Safety Data Sheet for this compound provides the most specific guidance, general principles for pharmaceutical waste disposal are also relevant and should be considered, especially in the absence of specific local regulations.[1] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide comprehensive frameworks for handling pharmaceutical waste.[4][5]
Key principles from these frameworks include:
-
Avoid Flushing: Do not flush medicines down the sink or toilet unless they are on a specific "flush list" provided by regulatory agencies like the FDA, as this can contaminate water supplies.[4][5][6] this compound's SDS explicitly states not to empty it into drains.[1]
-
Take-Back Programs: The most secure and environmentally sound disposal method for unused pharmaceuticals is through drug take-back programs.[5][6][7]
-
Household Trash Disposal (if no other option is available): For disposal in household trash, the medication should be removed from its original container and mixed with an unpalatable substance such as used coffee grounds or cat litter.[5] This mixture should then be placed in a sealed bag or container to prevent leakage.[5]
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. polypeptide.com [polypeptide.com]
- 2. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 3. mdpi.com [mdpi.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. dea.gov [dea.gov]
- 6. fda.gov [fda.gov]
- 7. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Felypressin
For Immediate Implementation: Essential Safety and Handling Protocols for Felypressin
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle the potent vasoconstrictor peptide, this compound. Adherence to these procedural guidelines is mandatory to ensure personal safety and maintain the integrity of research.
This compound, a synthetic analogue of vasopressin, requires careful handling due to its biological activity. Although a complete toxicological profile is not yet available, its potent vasoconstrictor properties necessitate a cautious approach to minimize exposure risks.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when handling this compound in its lyophilized (powder) and reconstituted (liquid) forms.
| Form | Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Lyophilized Powder | Weighing, aliquoting, and reconstitution | Tightly fitting safety goggles[1] | Two pairs of powder-free nitrile gloves[2][3] | Disposable gown with long sleeves and tight-fitting cuffs | N95 or higher-rated respirator[4] |
| Reconstituted Liquid | Pipetting, dilutions, and experimental use | Tightly fitting safety goggles or a face shield | Powder-free nitrile gloves[2][3] | Lab coat | Not generally required if handled in a certified chemical fume hood |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposing of this compound is critical to mitigate risks. The following workflow outlines the necessary steps from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan
1. Receiving and Storage:
-
Upon receipt, immediately transfer the lyophilized this compound to a secure freezer and store at or below -20°C to ensure stability.[5][6][7]
-
The storage location should be clearly labeled as containing a potent biological agent.
2. Preparation and Reconstitution:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all handling of lyophilized this compound, including weighing and reconstitution, within a certified chemical fume hood to minimize inhalation exposure.
-
When reconstituting, use a sterile, appropriate solvent as recommended by the supplier.
-
Avoid creating dust when handling the powdered form.
3. Experimental Use:
-
All experiments involving this compound should be conducted in a designated and clearly marked area of the laboratory.
-
Use caution to avoid spills and aerosol generation.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
1. Decontamination:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated. A 10% bleach solution followed by a rinse with 70% ethanol is recommended.
2. Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed container. Do not dispose of this waste down the drain.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and vials should be collected in a dedicated, sealed biohazard bag.
3. Final Disposal:
-
All waste streams containing this compound (sharps, liquid, and solid) must be treated as hazardous chemical waste.
-
Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. filelist.tudelft.nl [filelist.tudelft.nl]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. genscript.com [genscript.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
